Product packaging for 4'-Epidoxorubicinium(Cat. No.:)

4'-Epidoxorubicinium

Cat. No.: B1235683
M. Wt: 544.5 g/mol
InChI Key: AOJJSUZBOXZQNB-VTZDEGQISA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Epidoxorubicinium is a high-purity chemical reagent provided exclusively for laboratory research purposes. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic procedures, clinical applications, or human treatment . RUO products, like this one, are essential tools in basic scientific investigation and pharmaceutical development, aiding in activities such as drug discovery, assay development, and the study of disease mechanisms . Researchers can utilize this reagent in controlled laboratory settings for fundamental research, including the identification and quantification of chemical substances, or in the development of new analytical methods . By providing this reagent, we aim to support the scientific community in advancing understanding and innovation. It is the responsibility of the purchasing institution to ensure that this product is used appropriately and in compliance with all applicable regulations governing research-use-only products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30NO11+ B1235683 4'-Epidoxorubicinium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30NO11+

Molecular Weight

544.5 g/mol

IUPAC Name

[(2S,3R,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/p+1/t10-,13-,15-,17-,22-,27-/m0/s1

InChI Key

AOJJSUZBOXZQNB-VTZDEGQISA-O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

Synonyms

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Origin of Product

United States

Mechanistic Elucidation of 4 Epidoxorubicinium Action at Molecular and Cellular Levels

Interactions with Nucleic Acids

The primary mechanism by which 4'-epidoxorubicinium, the protonated form of epirubicin (B1671505), exerts its cytotoxic effects is through its multifaceted interactions with nucleic acids. drugbank.comnih.gov These interactions disrupt the normal processes of DNA replication and transcription, ultimately leading to cell death.

DNA Intercalation Dynamics

This compound forms stable complexes with DNA by inserting its planar anthracycline ring between adjacent base pairs of the DNA double helix, a process known as intercalation. drugbank.comwhiterose.ac.uk This physical insertion causes a local unwinding and lengthening of the DNA structure, which in turn perturbs the normal architecture of the chromatin. whiterose.ac.uknih.gov The binding affinity of anthracyclines to DNA is high, and this interaction is a critical initial step in their cytotoxic cascade. gatech.edu The process of intercalation is dynamic and can be influenced by factors such as DNA tension and ionic strength. nih.gov The structural perturbations induced by intercalation can affect the binding of DNA-processing enzymes and are known to interfere with strand separation. whiterose.ac.uknih.gov

Topoisomerase Inhibition (e.g., Topoisomerase IIα) and DNA Cleavage Complex Formation

A crucial aspect of this compound's mechanism of action is the inhibition of topoisomerase IIα. drugbank.comnih.govebi.ac.uk Topoisomerases are essential enzymes that regulate DNA topology by catalyzing the transient breaking and rejoining of DNA strands, which is necessary for processes like replication and transcription. ijabbr.comnih.gov this compound acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and DNA. drugbank.comembopress.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of both single and double-strand breaks. ijabbr.comembopress.org The formation of these drug-enzyme-DNA ternary complexes is a hallmark of anthracycline activity and is a major contributor to their cytotoxicity. drugbank.com

Influence on DNA Replication and Transcription Processes

The combined effects of DNA intercalation and topoisomerase II inhibition significantly disrupt DNA replication and transcription. drugbank.comnih.govkhanacademy.orgbyjus.com Intercalation itself can physically obstruct the progression of DNA and RNA polymerases along the DNA template. drugbank.comnih.govyoutube.com Furthermore, the stabilization of topoisomerase II-DNA cleavage complexes creates impassable roadblocks for the replication and transcription machinery, leading to fork stalling and the collapse of replication forks. embopress.orgnih.gov This interference with the synthesis of new DNA and RNA molecules halts the cell cycle and triggers apoptotic pathways. drugbank.comijabbr.com Some research indicates that anthracyclines may also inhibit DNA helicase activity, further impeding the unwinding of the DNA double helix necessary for these processes. drugbank.com

Generation of Reactive Oxygen Species and Oxidative Stress Pathways

In addition to direct interactions with DNA, this compound contributes to cellular damage through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. wikipedia.orgnih.gov

Reductive Activation and Free Radical Formation

The quinone moiety of the this compound molecule can undergo a one-electron reduction, a process known as reductive activation. nih.govresearchgate.net This reaction, often catalyzed by enzymes such as NADPH-cytochrome P450 reductase, forms a semiquinone free radical. mdpi.com In the presence of molecular oxygen, this semiquinone radical can transfer an electron to oxygen, regenerating the parent compound and producing a superoxide (B77818) radical (O₂⁻). nih.govmdpi.com This process, known as redox cycling, can lead to the continuous production of superoxide radicals. researchgate.net Superoxide can then be converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), which are potent oxidizing agents. wikipedia.orgmdpi.com

Modulation of Signal Transduction Pathways

This compound exerts profound effects on various intracellular signaling cascades that govern cell fate decisions, including proliferation, survival, and death.

Kinase Activity Modulation

The compound significantly alters the activity of several key kinase pathways. In triple-negative breast cancer (TNBC) cells, treatment with the compound leads to the enrichment and activation of the ERK signaling pathway. oncotarget.com This is evidenced by elevated levels of phosphorylated ERK and increased expression of pathway components like MAPK10, MAPK11, MAPK13, and MAPKAPK3. oncotarget.com

Conversely, this compound can also lead to the inactivation of pro-survival pathways. In certain colon cancer cell models, particularly those with reduced levels of GRP78, the compound enhances apoptosis by inhibiting the Akt signaling pathway. plos.org This inactivation is mediated by an increase in the activity of protein phosphatase 2A (PP2A), a negative regulator of Akt. plos.org The PI3K/AKT/mTOR pathway, frequently implicated in cell survival and proliferation, is also modulated. jcancer.orgnih.gov Studies indicate that this compound can activate this pathway, an effect that can be counteracted by other agents to enhance its therapeutic action. jcancer.orgnih.gov

Furthermore, the compound influences other critical signaling networks. It has been shown to downregulate the JAK/STAT1 pathway, which can play a role in inhibiting tumor growth and inducing apoptosis. frontiersin.org Additionally, it induces the phosphorylation of Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response. nih.govresearchgate.net

Table 1: Kinase Pathways Modulated by this compound

Signaling PathwayEffect of this compoundObserved Cellular ContextKey Findings
ERK/MAPK Pathway ActivationTriple-Negative Breast Cancer (TNBC)Increased phosphorylation of ERK; elevated expression of MAPK10, MAPK11, MAPK13, MAPKAPK3. oncotarget.com
PI3K/Akt/mTOR Pathway Activation/ModulationBreast Cancer, Cardiac TissueEpirubicin activates the pathway; inhibition by co-administered agents (e.g., Paeonol, Ursolic Acid) can enhance effects or provide protection. jcancer.orgnih.gov
Akt Pathway (in specific contexts) InactivationGRP78 Knockdown Colon Cancer CellsInactivation of phosphorylated Akt and GSK-3β; mediated by increased PP2A activity. plos.org
JAK/STAT1 Pathway DownregulationHepatocellular CarcinomaEnhances anti-cancer effects of radiation by downregulating the pathway. frontiersin.org
ATM Pathway ActivationBreast Cancer CellsInduces phosphorylation of ATM kinase in response to DNA damage. nih.govresearchgate.net

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathways)

A primary mechanism of this compound's cytotoxic effect is the induction of apoptosis, or programmed cell death, through multiple convergent pathways. cusabio.com It triggers both the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) apoptotic pathways. researchgate.netnih.gov

The intrinsic pathway is initiated by cellular stress, such as the DNA damage caused by this compound. promega.de This leads to the permeabilization of the outer mitochondrial membrane (MOMP), a critical "point of no return" in the apoptotic process. assaygenie.com The compound modulates the balance of the Bcl-2 family of proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govbrieflands.comresearchgate.net This shift in the Bax/Bcl-2 ratio facilitates MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.net

Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome. wikipedia.orgmdpi.com The apoptosome then recruits and activates the initiator caspase, Caspase-9. nih.govresearchgate.netwikipedia.org Activated Caspase-9 subsequently cleaves and activates executioner caspases, primarily Caspase-3, which orchestrate the systematic dismantling of the cell. nih.govresearchgate.netnih.gov

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. assaygenie.compatnawomenscollege.in this compound has been shown to evoke this pathway, leading to the activation of initiator caspases like Caspase-8, which then converge on the activation of executioner caspases. researchgate.netpatnawomenscollege.in Both the intrinsic and extrinsic pathways culminate in a caspase cascade, an amplifying and irreversible series of proteolytic events that result in the characteristic morphological and biochemical hallmarks of apoptosis. patnawomenscollege.innih.gov

Table 2: Key Molecular Events in this compound-Induced Apoptosis

Pathway ComponentRole in ApoptosisEffect of this compound
Bcl-2 Family Proteins Regulate mitochondrial integrityDecreases anti-apoptotic Bcl-2; Increases pro-apoptotic Bax. nih.govbrieflands.com
Mitochondria Central executioner of intrinsic pathwayInduces release of Cytochrome c. nih.govresearchgate.net
Caspase-9 Initiator caspase (intrinsic pathway)Activated following cytochrome c release. nih.govresearchgate.net
Caspase-8 Initiator caspase (extrinsic pathway)Activated via death receptor signaling. researchgate.net
Caspase-3 Executioner caspaseActivated by initiator caspases, leading to cell demolition. nih.govnih.gov

Autophagy Modulation

Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. This compound is a known modulator of autophagy. frontiersin.orgplos.org In several cancer cell types, including liver and breast cancer, the compound induces autophagy. nih.govplos.org This autophagic response is often cytoprotective, meaning it helps cancer cells survive the stress induced by the treatment, and its inhibition can increase the compound's cytotoxic effects. nih.govplos.org

The molecular mechanism of autophagy induction can be linked to the PI3K/Akt/mTOR pathway, a central regulator of cell growth and autophagy. jcancer.org The combination of this compound with other agents has been shown to increase the expression of key autophagy-related proteins such as Beclin-1, Atg5, Atg7, and the LC3-II/LC3-I ratio. jcancer.orgplos.org In some contexts, however, inducing excessive autophagy can lead to autophagic cell death (Type II programmed cell death). mdpi.com For instance, when combined with dihydroartemisinin, this compound can inhibit Bcl-2, which liberates Beclin-1 to initiate an overwhelming and lethal level of autophagy. mdpi.com

Table 3: Research Findings on Autophagy Modulation

Cell Line(s)Co-administered AgentEffect on AutophagyOutcome
SMMC-7721, MHCC-LM3 (Liver Cancer)UlinastatinEpirubicin induces autophagy; Ulinastatin inhibits it.Inhibition of autophagy promoted apoptosis. plos.org
MDA-MB-231, SK-BR-3 (Breast Cancer)Bafilomycin A1Epirubicin induces autophagy; Bafilomycin A1 inhibits it.Inhibition of autophagy increased cytotoxicity and apoptosis. nih.gov
MCF-7, MDA-MB-231 (Breast Cancer)Ursolic AcidIncreased expression of Beclin-1, LC3-II/LC3-I, Atg5, Atg7.Enhanced responsiveness to the drug combination. jcancer.org
Breast Cancer CellsDihydroartemisininInduction of excessive autophagy.Resulted in Type II programmed cell death. mdpi.com

Impact on Cellular Structure and Function

Beyond signaling pathways, this compound directly impacts the physical and functional state of the cell, notably by altering chromatin structure and inducing a state of permanent growth arrest known as senescence.

Chromatin Remodeling Effects

A fundamental mechanism of this compound is its direct interaction with nuclear DNA. drugbank.com It intercalates between DNA base pairs and inhibits the enzyme topoisomerase II. drugbank.com This action prevents the religation of DNA strands during replication and transcription, leading to DNA double-strand breaks. pnas.org

In addition to causing DNA damage, this compound induces significant chromatin damage through the eviction of histones from chromatin at specific genomic locations. pnas.org This histone eviction constitutes a distinct form of cellular damage that contributes significantly to the compound's anticancer activity. pnas.org The cell's chromatin remodeling machinery, such as the SWI/SNF complex, plays a crucial role in mediating sensitivity to the compound. aacrjournals.org This complex can recruit topoisomerase II to the DNA, thereby facilitating the drug-induced DNA damage. aacrjournals.org The disruption of chromatin structure and function is therefore a central feature of the compound's impact on the cell. pnas.orgrarediseasesjournal.com

Cellular Senescence Induction

In addition to apoptosis, this compound can induce a state of cellular senescence, which is a form of permanent cell cycle arrest. nih.govfrontiersin.org This outcome is often dose-dependent, with lower concentrations of the compound tending to induce senescence while higher concentrations favor apoptosis. frontiersin.orgmdpi.com

Senescent cells exhibit distinct morphological changes, such as becoming enlarged and flattened, and they test positive for senescence-associated β-galactosidase (SA-β-gal) activity. researchgate.netfrontiersin.org This senescent state, often termed therapy-induced senescence (TIS), is a response to the genotoxic stress caused by the compound. nih.govnih.gov A key feature of senescent cells is the development of a Senescence-Associated Secretory Phenotype (SASP), where they release a variety of pro-inflammatory cytokines and other signaling molecules into the microenvironment. frontiersin.orgnih.gov The induction of senescence by this compound represents an important anti-proliferative mechanism, although the long-term consequences of the SASP are complex. frontiersin.orgnih.gov

Preclinical Investigations of 4 Epidoxorubicinium Efficacy

In Vitro Experimental Models

In vitro models are indispensable tools in the preliminary stages of anticancer drug evaluation, providing a controlled environment to study the direct effects of compounds on cancer cells. nih.govarchivesofmedicalscience.com These models range from simple two-dimensional cell cultures to more complex three-dimensional systems that better mimic the native tumor microenvironment. nih.govarchivesofmedicalscience.comnovusbio.com

Traditional 2D cell cultures, where cells grow as a monolayer on a flat surface, have been fundamental in cancer research. nih.govarchivesofmedicalscience.com They offer a cost-effective and straightforward method for initial drug screening. nih.gov Studies using 2D cultures have been instrumental in elucidating the basic mechanisms of action of chemotherapeutic agents like epirubicin (B1671505). For instance, in vitro cytotoxicity assays using human head and neck squamous cell carcinoma (HNSCC) cell lines, UMSCC47 and FaDu, which have high EGFR expression, demonstrated dose-dependent cell death upon treatment with an EGFR-targeting antibody-drug conjugate of epirubicin. nih.gov Specifically, the IC50 values were 0.213 nM and 0.167 nM for UMSCC47 and FaDu cells, respectively, indicating potent cytotoxic effects. nih.gov

However, 2D cultures have limitations, including altered cell morphology and the loss of crucial cell-cell and cell-extracellular matrix interactions that are present in a tumor. nih.gov These differences can affect cellular functions such as gene expression, proliferation, and drug responsiveness. nih.gov

To bridge the gap between 2D cultures and the complex in vivo environment, three-dimensional (3D) cell culture models have been developed. nih.govarchivesofmedicalscience.comnovusbio.com These models, such as spheroids and organoids, allow cells to grow in clusters, fostering more realistic cell-to-cell interactions and mimicking the structure of tissues and organs. novusbio.comupmbiomedicals.com

Spheroids are self-assembled spherical aggregates of cells, often derived from cancer cell lines. novusbio.com They are simpler to generate and are widely used for drug screening and studying the tumor microenvironment. novusbio.comupmbiomedicals.com

Organoids are more complex 3D structures derived from stem cells that can self-organize and differentiate to resemble miniature organs. mdpi.com They provide a more physiologically relevant model for studying development, disease, and drug responses. mdpi.comresearchgate.net Pancreatic ductal adenocarcinoma (PDAC) organoids derived from patient-derived xenografts (PDX) have been shown to predict in vivo drug responses. nih.gov

These 3D models offer a more accurate representation of the in vivo state compared to 2D cultures and are less time-consuming and costly than animal models, making them suitable for high-throughput screening. researchgate.net

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and therapeutic response. agora-cancer.ch Co-culture systems, which involve culturing cancer cells with other cell types found in the TME, such as cancer-associated fibroblasts (CAFs) and immune cells, help to recapitulate these complex interactions. agora-cancer.chfrontiersin.org

For example, co-culturing colon cancer organoids with CAFs has been shown to induce features of aggressive, mesenchymal-like colon cancer. frontiersin.org In pancreatic ductal adenocarcinoma (PDAC), co-culture of tumor spheroids with activated pancreatic stellate cells and M2 macrophages can be used to assess the impact of the stroma on drug efficacy. mdpi.com These models are crucial for understanding how the TME influences the response to therapies and for developing strategies that target these interactions. agora-cancer.ch

High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify those with biological activity against a specific target. bmglabtech.comwikipedia.org This process is a cornerstone of modern drug discovery, enabling the rapid screening of extensive compound libraries. bmglabtech.comyoutube.com

HTS assays are used to quickly identify "hit" compounds that can then be further optimized. bmglabtech.com The process typically involves miniaturization, automation, and sensitive detection methods. bmglabtech.com HTS can be applied to various models, including 2D and 3D cell cultures, to assess the efficacy of compounds like 4'-Epidoxorubicinium on a large scale. nih.gov

Co-Culture Systems Simulating Tumor Microenvironment

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects of anticancer drugs, including their efficacy and pharmacokinetics, in a living organism. crownbio.com Xenograft models, where human tumor tissue is implanted into immunodeficient mice, are a widely used approach. fredhutch.orgcriver.com

Xenograft models are a cornerstone of preclinical cancer research, providing an in vivo environment to study tumor behavior and therapeutic response. fredhutch.org

Cell Line-Derived Xenografts (CDX): These models are created by implanting commercially available or established cancer cell lines into immunodeficient mice. fredhutch.orgcriver.com CDX models are valuable for initial in vivo efficacy studies and for understanding how a drug performs in a whole-organism context. crownbio.com For instance, the antitumor activity of epirubicin has been demonstrated in xenograft models of various cancers, including triple-negative breast cancer and pancreatic cancer. researchgate.netaacrjournals.org

Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. epo-berlin.commdpi.com These models are considered more clinically relevant as they tend to retain the histological and genetic characteristics of the original patient tumor. mdpi.comscienceopen.com PDX models have been successfully established from various tumor types, including those of the upper gastrointestinal tract, and are used to predict patient response to therapies. nih.govnih.gov For example, a study on ovarian cancer PDX models tested the efficacy of a nanoparticle-encapsulated form of epirubicin. mdpi.comnih.gov

The table below summarizes findings from selected preclinical studies on Epirubicin.

Experimental ModelCancer TypeKey FindingsReference(s)
In Vitro
2D Cell CultureTriple-Negative Breast Cancer (TNBC)Epirubicin induced autophagic flux in TNBC cells. Inhibition of autophagy enhanced the cytotoxic effects of epirubicin in both sensitive and resistant cell lines. aacrjournals.org
2D Cell CultureHER2+ Breast CancerHerceptin-conjugated liposomal epirubicin showed higher toxicity in HER2-overexpressing cell lines compared to free epirubicin. nih.gov
2D Cell CultureBreast Cancer (4T1 cells)Co-administration of Taxifolin and Epirubicin reduced cell viability in 4T1 cells. researchgate.net
In Vivo
Cell Line-Derived XenograftPancreatic Cancer (44As3, BxPC3, SUIT2)Epirubicin showed significant therapeutic effects compared to the control in all three xenograft models. researchgate.net
Cell Line-Derived XenograftTriple-Negative Breast Cancer (MDA-MB-231)Combination treatment of epirubicin and hydroxychloroquine (B89500) significantly reduced tumor growth in both anthracycline-sensitive and -resistant tumors. aacrjournals.org
Cell Line-Derived XenograftBreast Cancer (MDA-MB-231)A liposomal formulation of epirubicin demonstrated higher overall antitumor efficacy compared to the free drug. plos.org
Patient-Derived XenograftOvarian CancerNanoparticle-encapsulated epirubicin suppressed tumor growth by 70% compared to 40% with free epirubicin after a single injection. nih.gov
Allograft ModelBreast Cancer (4T1 cells)Co-administration of Taxifolin and Epirubicin suppressed tumor growth in BALB/c mice. researchgate.net

Genetically Engineered Murine Models (GEMMs)

Genetically engineered murine models (GEMMs) represent a cornerstone of preclinical oncology research, offering sophisticated platforms that can mimic the genetic complexities of human cancers. oncohemakey.commdpi.com These models are created by introducing, deleting, or modifying specific genes in mice to drive the spontaneous development of tumors in their natural tissue environment (autochthonous tumors). mdpi.commdpi.com This process allows for the study of tumor initiation, progression, and metastasis in the context of a fully intact immune system and a native tumor microenvironment, which are critical factors influencing therapeutic response. mdpi.com

GEMMs are developed using various techniques, including the insertion of oncogenes controlled by tissue-specific promoters or the conditional deletion of tumor suppressor genes. oncohemakey.com The use of systems like Cre-loxP or CRISPR/Cas9 allows for precise spatial and temporal control over gene expression, enabling researchers to model the specific genetic alterations found in human cancers. oncohemakey.comnih.gov

The primary advantage of GEMMs in preclinical investigations is their ability to recapitulate the entire process of tumorigenesis, from precancerous lesions to invasive cancer, which closely mirrors the human disease. mdpi.com This makes them invaluable for biomarker discovery, mechanistic studies, and the preclinical evaluation of novel therapeutic agents. mdpi.com While extensive preclinical data exists for this compound in other model systems, specific efficacy studies utilizing genetically engineered murine models are not prominently detailed in publicly available research. However, the application of GEMMs would be a logical next step to evaluate the efficacy of this compound in tumors with specific genetic drivers, providing insights into potential patient stratification strategies.

Orthotopic and Metastatic Models

Orthotopic and metastatic tumor models are indispensable tools in preclinical cancer research, offering a more clinically relevant context to evaluate therapeutic efficacy compared to traditional subcutaneous models. nih.gov Orthotopic models involve implanting cancer cells into the corresponding organ of origin in an animal model, thereby recreating the natural tumor microenvironment, including tissue-specific architecture and cell-to-cell interactions. nih.gov This anatomical fidelity is crucial for assessing how a drug interacts with a tumor in its native setting. nih.gov

Metastatic models are designed to study the spread of cancer from a primary tumor to distant organs, a process responsible for the majority of cancer-related mortality. mdpi.com These can be established either through the spontaneous metastasis from an orthotopic tumor or by directly injecting cancer cells into the bloodstream (e.g., via tail vein injection) to study the colonization phase. frontiersin.orgamegroups.org A key advantage of using orthotopic models that lead to spontaneous metastasis is the ability to evaluate a drug's effect on all stages of the metastatic cascade. frontiersin.org

In the preclinical evaluation of this compound, human tumor xenograft models in immunodeficient mice have been utilized. nih.gov These models, where human tumor cells are grown in mice, serve as a form of orthotopic and metastatic investigation. For instance, the activity of this compound has been assessed against human mammary tumors (MX-1), colon tumors (CX-1), and lung tumors (LX-1) grown as xenografts, providing data on its efficacy in clinically relevant tumor types. nih.gov The use of such models allows for the direct comparison of primary tumor growth and the formation of metastatic lesions, offering a comprehensive view of a compound's anti-cancer activity. frontiersin.org

Interactive Data Table: Efficacy of this compound in Human Tumor Xenograft Models

Human Tumor Xenograft ModelTumor TypeObserved Activity of this compound
MX-1Mammary TumorDemonstrated antitumor activity. nih.gov
CX-1Colon TumorDemonstrated antitumor activity. nih.gov
LX-1Lung TumorDemonstrated antitumor activity. nih.gov

Comparative Preclinical Efficacy Studies of this compound with Related Anthracyclines

Comparative preclinical studies are fundamental to characterizing the therapeutic potential of a new analog relative to established drugs. This compound (also known as Epirubicin) has been extensively compared with its parent compound, Doxorubicin (B1662922), and other related anthracyclines. nih.govnih.gov These studies have revealed not only similarities but also significant differences in their biological activity. nih.gov

In a broad spectrum of experimental tumor models, this compound has demonstrated significant antitumor activity. nih.gov Direct, quantitative comparisons with Doxorubicin showed that this compound was more effective against certain tumors and equally effective against others. nih.gov The experimental models used for these head-to-head comparisons included murine leukemias (P388, L1210), B-16 melanoma, Lewis lung carcinoma, colon carcinomas (26 and 38), and mammary tumors (CD8F1). nih.gov

A key finding from these comparative studies is that the structural modification in this compound—the epimerization of the hydroxyl group at the 4' position of the aminosugar—leads to a different pharmacological profile. nih.govnih.gov This results in a higher therapeutic index for this compound compared to Doxorubicin, indicating a better balance between efficacy and toxicity. nih.gov While both drugs show a broad spectrum of activity, the altered properties of this compound may contribute to its comparable efficacy, often with a more favorable toxicity profile. nih.govnih.gov Other anthracycline analogs, such as Idarubicin, have also been evaluated alongside these compounds, noted for cytotoxic activity and effectiveness against tumors that have developed resistance to doxorubicin. nih.gov

Interactive Data Table: Comparative Efficacy of this compound and Doxorubicin in Murine Tumor Models

Murine Tumor ModelTumor TypeComparative Efficacy Finding
P388 and L1210LeukemiaBoth drugs showed activity; relative efficacy varied between specific leukemia lines. nih.gov
B-16MelanomaBoth drugs demonstrated activity. nih.gov
Lewis Lung CarcinomaLung CancerBoth drugs demonstrated activity. nih.gov
Colon Tumors (26 & 38)Colon CancerBoth drugs demonstrated activity. nih.gov
CD8F1 & C3H16/CMammary TumorBoth drugs demonstrated activity; this compound showed notable effectiveness. nih.gov

Molecular Mechanisms of Resistance to 4 Epidoxorubicinium

Drug Efflux Pump Mechanisms

One of the primary ways cancer cells develop resistance is by actively pumping the chemotherapeutic agent out of the cell, thereby reducing its intracellular concentration and limiting its ability to reach its target. This process is primarily mediated by a superfamily of proteins known as ATP-binding cassette (ABC) transporters.

The ATP-binding cassette (ABC) superfamily of proteins plays a crucial physiological role in protecting cells from toxic substances. oaepublish.com However, in the context of cancer, the overexpression of certain ABC transporters is a major cause of multidrug resistance (MDR). oaepublish.comnih.gov These transporters use the energy from ATP hydrolysis to actively transport a wide variety of substrates, including many anticancer drugs, across the cell membrane. nih.gov

P-glycoprotein (P-gp/ABCB1): P-glycoprotein was the first identified mammalian ABC multidrug transporter. oaepublish.com It is known to confer resistance to a broad range of hydrophobic drugs, which are often neutral or positively charged. oaepublish.com Increased expression of P-gp in cancer cells leads to a decreased intracellular accumulation of drugs like 4'-Epidoxorubicinium, a bulky lipophilic cation, thereby reducing their cytotoxic effects. nih.gov P-gp is found in various tissues, including those important for drug absorption and elimination like the gut, liver, and kidney, as well as in critical barrier tissues such as the blood-brain barrier. nih.govnih.gov

Multidrug Resistance Protein 1 (MRP1/ABCC1): Discovered a decade after P-gp, MRP1 is another key member of the ABC transporter family implicated in multidrug resistance. oaepublish.comsolvobiotech.com While there is some overlap in the substrates of P-gp and MRP1, MRP1 preferentially transports anionic drugs and drug conjugates, such as those conjugated with glutathione (B108866). oaepublish.complos.org High expression of MRP1 can confer resistance to natural product anticancer drugs, including anthracyclines like this compound. solvobiotech.com Like P-gp, MRP1 is widely expressed in the body and contributes to the chemoresistance of certain tumors. nih.govsolvobiotech.com

The upregulation of these and other ABC transporters, such as the Breast Cancer Resistance Protein (BCRP/ABCG2), forms a network of chemo-defense mechanisms that significantly impact the efficacy of cancer chemotherapy. plos.org

ABC Transporter Gene Symbol Substrate Preference Role in Drug Resistance
P-glycoproteinABCB1Neutral or positively charged hydrophobic compounds oaepublish.comConfers resistance to a wide range of drugs, including many anticancer agents. oaepublish.comnih.gov
Multidrug Resistance Protein 1ABCC1Anionic substrates, often as conjugates oaepublish.comImplicated in resistance to various natural-product anticancer drugs. solvobiotech.com
Breast Cancer Resistance ProteinABCG2Overlaps with both P-gp and MRP1 substrates plos.orgContributes to multidrug resistance in cancer. oaepublish.complos.org

Besides the well-characterized ABC transporters, other efflux systems can also contribute to drug resistance. In bacteria, the Resistance-Nodulation-Cell Division (RND) family of transporters is a major player in multidrug resistance, particularly in Gram-negative bacteria. wikipedia.orgnih.gov While the direct role of RND-type pumps in resistance to this compound in human cancer cells is less defined, the general principle of active drug efflux remains a critical mechanism of resistance across different biological systems. These systems often consist of multiple components that work together to expel a wide array of toxic compounds from the cell. wikipedia.orgnih.gov

ABC Transporters (e.g., P-glycoprotein, MRP1) Upregulation and Activity

Alterations in Drug Target Molecules

Changes in the molecular target of a drug can prevent the drug from binding effectively, thereby rendering it ineffective. For this compound, the primary target is Topoisomerase II.

Topoisomerase II is an essential enzyme that manages the topological state of DNA during cellular processes like replication and transcription. frontiersin.orgwikipedia.org It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through before resealing the break. frontiersin.org Certain anticancer drugs, known as topoisomerase poisons, work by stabilizing the complex formed between topoisomerase II and DNA, leading to the accumulation of lethal DNA double-strand breaks. wikipedia.orgoaepublish.com

Resistance to these drugs can arise from mutations in the TOP2A gene, which encodes for topoisomerase IIα. nih.gov These mutations can occur in the drug-binding site or in other domains of the protein, leading to reduced drug affinity or altered enzyme function. oaepublish.com For instance, specific point mutations in Top2α have been shown to confer resistance to topoisomerase poisons. oaepublish.com Additionally, a decrease in the expression level of topoisomerase II can also lead to drug resistance, as there are fewer target molecules available for the drug to act upon. oaepublish.com

Cells possess a sophisticated network of DNA repair mechanisms to correct damage to their genetic material. khanacademy.orgwikipedia.org These pathways are crucial for maintaining genomic stability. nih.gov When a chemotherapeutic agent like this compound induces DNA damage, the cell's ability to repair this damage can determine its fate.

Enhanced DNA repair capacity is a significant mechanism of drug resistance. nih.gov If a cancer cell can efficiently repair the DNA double-strand breaks caused by topoisomerase II poisons, it can survive the treatment. Several DNA repair pathways can be involved, including:

Base Excision Repair (BER): This pathway corrects damage to single DNA bases. khanacademy.orgwikipedia.org

Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting DNA lesions. khanacademy.orgwikipedia.org

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing DNA double-strand breaks. wikipedia.orgnih.gov

An upregulation of the proteins involved in these repair pathways can lead to increased resistance to DNA-damaging agents. nih.govumk.pl

Topoisomerase II Mutations or Downregulation

Drug Inactivation and Metabolism Modifications

The metabolic processes within a cell can be altered to inactivate chemotherapeutic drugs, preventing them from exerting their cytotoxic effects. This can involve enzymatic modification of the drug molecule. libretexts.org

One key family of enzymes involved in this process is the Glutathione S-transferase (GST) superfamily. mdpi.com These enzymes play a role in detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds, including some anticancer drugs. This conjugation typically makes the drug more water-soluble and facilitates its excretion from the cell, often via efflux pumps like MRP1. oaepublish.commdpi.com An increase in the expression and activity of GSTs in cancer cells can lead to enhanced detoxification of drugs like this compound, thereby contributing to drug resistance. mdpi.com

Cellular Defense and Survival Pathways

Cancer cells can develop resistance to this compound by activating intrinsic defense and survival mechanisms. These pathways help the cells to withstand the drug-induced damage and continue to proliferate.

Anti-Apoptotic Pathway Activation

Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents like this compound eliminate cancer cells. However, cancer cells can develop resistance by upregulating anti-apoptotic proteins, thereby preventing their own demise.

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptosis pathway. mdpi.com This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). mdpi.comassaygenie.com Anti-apoptotic Bcl-2 proteins function by sequestering their pro-apoptotic counterparts, preventing the formation of pores in the mitochondrial outer membrane and the subsequent release of cytochrome c, a critical step in initiating apoptosis. mdpi.comresearchgate.netexplorationpub.com Overexpression of anti-apoptotic Bcl-2 family members is a common feature in many cancers and is associated with resistance to chemotherapy. explorationpub.comgsconlinepress.com For instance, the NF-κB pathway can activate the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL, protecting cancer cells from drug-induced apoptosis. nih.gov

Key Proteins in Anti-Apoptotic PathwaysFunction in Resistance
Bcl-2 Sequesters pro-apoptotic proteins, preventing apoptosis. assaygenie.com
Bcl-xL Inhibits apoptosis by binding to and inactivating pro-apoptotic proteins. nih.gov
Mcl-1 A key survival protein that neutralizes pro-apoptotic BH3-only proteins. assaygenie.com
NF-κB Transcription factor that promotes the expression of anti-apoptotic genes. nih.gov

Autophagy-Mediated Resistance

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It plays a dual role in cancer: it can suppress tumor development in the early stages, but in later stages, it can promote cancer cell survival and contribute to drug resistance. mdpi.com

In the context of chemotherapy, autophagy can act as a protective mechanism for cancer cells. mdpi.com Chemotherapeutic agents, including doxorubicin (B1662922) (a close analog of this compound), can induce autophagy. mdpi.com This process allows cancer cells to recycle damaged organelles and proteins, providing them with nutrients and energy to survive the stress induced by the drug. mdpi.comsemanticscholar.org The inhibition of autophagy has been shown to increase the sensitivity of cancer cells to various chemotherapeutic drugs. mdpi.comfrontiersin.org For example, the autophagy inhibitor chloroquine (B1663885) (CQ) can enhance the sensitivity of cancer cells to drugs like doxorubicin. mdpi.com

Several signaling pathways are involved in regulating autophagy-mediated drug resistance. The PI3K/AKT/mTOR pathway is a key regulator of autophagy; its activation suppresses autophagy, while its inhibition promotes it. researchgate.net Conversely, the AMPK pathway can activate autophagy in response to cellular stress. wjgnet.com

PathwayRole in Autophagy and Resistance
PI3K/AKT/mTOR Activation suppresses autophagy, while inhibition can promote it, contributing to survival under stress. researchgate.net
AMPK Activated by cellular stress, it can induce protective autophagy. wjgnet.com
Beclin-1 (BECN1) A key protein in the initiation of autophagy. Silencing of the BECN1 gene can inhibit autophagy and suppress metastasis. oaepublish.com
ATG5/ATG7 Genes essential for autophagosome formation. Their suppression can reduce autophagy and increase sensitivity to chemotherapy. frontiersin.orgoaepublish.com

Epithelial-to-Mesenchymal Transition (EMT) and Stemness

Epithelial-to-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, leading to increased motility and invasiveness. oatext.commdpi.com EMT is increasingly recognized for its role in cancer progression, metastasis, and drug resistance. oatext.commdpi.comnih.govnih.gov Cells that have undergone EMT often exhibit features similar to cancer stem cells (CSCs), including enhanced drug efflux and resistance to apoptosis. nih.gov

Several signaling pathways, such as TGF-β, Wnt, and Notch, can induce EMT. oatext.com These pathways activate EMT-associated transcription factors like Snail, Twist, and ZEB1/2, which in turn repress epithelial markers such as E-cadherin and upregulate mesenchymal markers like N-cadherin and vimentin. oatext.commdpi.comwikipedia.org In the context of this compound resistance, TGF-β signaling has been shown to be critical in promoting resistance in breast cancer by regulating EMT and apoptosis. oatext.com

Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth and recurrence. thno.orgfrontiersin.org CSCs are often intrinsically resistant to chemotherapy due to several factors, including efficient DNA damage repair, high expression of drug efflux pumps, and a quiescent state. nih.govnih.gov The acquisition of stem-like properties through processes like EMT contributes significantly to chemoresistance. nih.govbentireslab.org

FactorRole in EMT, Stemness, and Resistance
TGF-β A key signaling molecule that induces EMT and confers resistance to drugs like epirubicin (B1671505). oatext.com
Snail, Twist, ZEB1/2 Transcription factors that drive the EMT process. oatext.com
E-cadherin An epithelial marker whose loss is a hallmark of EMT. oatext.commdpi.com
N-cadherin, Vimentin Mesenchymal markers whose expression is increased during EMT. wikipedia.org
Cancer Stem Cells (CSCs) A subpopulation of tumor cells with high resistance to chemotherapy. thno.orgfrontiersin.orgnih.gov

Microenvironment-Mediated Resistance

The tumor microenvironment (TME) is a complex and dynamic ecosystem composed of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. mdpi.com The TME plays a crucial role in cancer progression and can significantly contribute to drug resistance. nih.govnih.gov

Stromal Cell Interactions

Stromal cells, such as cancer-associated fibroblasts (CAFs), are a major component of the TME and can promote chemoresistance through various mechanisms. frontiersin.org CAFs can secrete a variety of factors, including growth factors, cytokines, and chemokines, that support tumor growth and protect cancer cells from chemotherapy. frontiersin.orgnih.gov For example, CAFs can secrete stromal cell-derived factor-1 (SDF-1), which can induce chemoresistance in cancer cells. frontiersin.org

Interactions between cancer cells and stromal cells can also lead to changes in the extracellular matrix (ECM), further contributing to drug resistance. por-journal.com For instance, CAFs can produce and remodel the ECM, creating a physical barrier that can limit drug penetration. frontiersin.org

Stromal Cell ComponentMechanism of Resistance
Cancer-Associated Fibroblasts (CAFs) Secrete growth factors and cytokines that promote cancer cell survival and resistance. frontiersin.org
Stromal Cell-Derived Factor-1 (SDF-1) A chemokine secreted by CAFs that can induce chemoresistance. frontiersin.org
Extracellular Matrix (ECM) Can act as a physical barrier to drug delivery and promote resistance through signaling. por-journal.com

Hypoxia and Nutrient Deprivation Effects

Hypoxia, a condition of low oxygen levels, is a common feature of solid tumors and is associated with increased aggressiveness, metastasis, and resistance to both chemotherapy and radiotherapy. nih.govuzh.chtums.ac.irplos.org Hypoxia can induce a state of cellular quiescence, making cancer cells less susceptible to drugs that target rapidly dividing cells. plos.org Furthermore, hypoxia can inhibit apoptosis and induce the expression of drug transporter proteins, further contributing to chemoresistance. nih.gov The key mediator of the cellular response to hypoxia is the hypoxia-inducible factor (HIF), a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival. plos.orgmicrobialcell.com

Nutrient deprivation is another stress condition within the TME that can influence drug resistance. wjgnet.com Cancer cells can adapt to low nutrient conditions by activating survival pathways like autophagy. frontiersin.org In some cases, nutrient scarcity can even lead to a metabolic state that confers resistance to antibiotics. nih.gov The interplay between hypoxia and nutrient deprivation can create a hostile TME that selects for resistant cancer cell populations and modulates the expression of immune checkpoints, potentially impacting the efficacy of immunotherapies. researchgate.net

Microenvironmental FactorEffect on Resistance
Hypoxia Induces cell quiescence, inhibits apoptosis, and upregulates drug transporters. nih.govplos.org
Hypoxia-Inducible Factor (HIF) A key transcription factor that mediates the cellular response to hypoxia, promoting resistance. plos.orgmicrobialcell.com
Nutrient Deprivation Can trigger pro-survival pathways like autophagy and alter cellular metabolism to confer resistance. wjgnet.comfrontiersin.orgnih.gov

Emerging Resistance Mechanisms (e.g., FGFR axis deregulation)

Beyond the well-established mechanisms of resistance to this compound, such as increased drug efflux and alterations in topoisomerase II, contemporary research has identified several novel and emerging pathways that contribute to therapeutic failure. These intricate molecular processes often involve complex signaling cascades and interactions within the tumor microenvironment. Examples of such emerging mechanisms include the dysregulation of long non-coding RNAs (lncRNAs), the activation of specific protein kinases like Aurora Kinase A (AurA), and the influence of cell adhesion-mediated drug resistance. researchgate.netaacrjournals.orgmdpi.com For instance, studies have pointed to the AXL/c-MYC signaling axis and the mRNA-binding protein HuR in promoting resistance to epirubicin. cancerindex.orgplos.org A particularly significant area of investigation is the deregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling axis.

Dysregulation of the FGF/FGFR axis is implicated in oncogenesis, tumor progression, and resistance to various anticancer therapies across numerous tumor types. crownbio.com Malfunctions within this signaling pathway can trigger a variety of molecular mechanisms that reduce a tumor's sensitivity to chemotherapeutic agents. nih.gov The aberrant activation of FGFR signaling can promote cell proliferation, survival, and motility, which are hallmarks of malignancy. nih.govnih.gov Key mechanisms by which the FGF/FGFR axis fosters drug resistance include the inhibition of apoptosis, the promotion of angiogenesis, and the induction of epithelial-mesenchymal transition (EMT), a process that facilitates metastasis and is correlated with drug resistance. nih.govresearchgate.net

The oncogenic potential of this pathway can be unlocked through genetic alterations such as gene amplification, activating mutations, and chromosomal rearrangements that create FGFR fusion proteins. crownbio.comresearchgate.net These changes can lead to ligand-independent receptor activation and constitutive downstream signaling. crownbio.com The signaling cascades activated by FGFRs, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell survival and proliferation and can counteract the cytotoxic effects of anticancer drugs. crownbio.comnih.gov

Specific research into epirubicin-based chemotherapy has highlighted the clinical relevance of genetic variations within the FGFR genes. A study involving breast cancer patients treated with a regimen containing docetaxel, epirubicin, and cyclophosphamide (B585) investigated the impact of single nucleotide polymorphisms (SNPs) in FGFR1-4 on treatment response. The findings demonstrated that polymorphisms in FGFR4 and FGFR2 were associated with the clinical outcome. researchgate.net

Detailed findings from this research revealed a significant correlation between the AA genotype of the FGFR4 rs1966265 polymorphism and the clinical response to neoadjuvant chemotherapy when compared with the GG and AG/GG genotypes. researchgate.net Similarly, the A allele of the FGFR2 rs2981578 polymorphism was associated with higher response rates. researchgate.net These findings underscore the role of the FGFR axis in modulating sensitivity to this compound and suggest that specific FGFR genotypes could serve as potential biomarkers for predicting treatment efficacy.

Research Findings on FGFR Polymorphisms and Chemotherapy Response

The following table summarizes the key findings from a study on the association between FGFR gene variants and the clinical response to docetaxel-epirubicin-cyclophosphamide-based neoadjuvant chemotherapy in breast cancer patients. researchgate.net

Gene PolymorphismGenotype/AlleleAssociation with Clinical ResponseP-value
FGFR4 rs1966265 AA vs. GGSignificant correlation with better clinical response0.019
AA vs. AG/GGSignificant correlation with better clinical response0.004
FGFR2 rs2981578 A alleleAssociated with significantly higher rates of response0.025

Biotransformation and Pharmacokinetics of 4 Epidoxorubicinium in Preclinical Models

Phase I Metabolic Reactions (e.g., Hydroxylation, Reduction)

Phase I reactions introduce or expose functional groups on the parent compound, typically increasing its polarity. wikipedia.org For 4'-Epidoxorubicinium, a key Phase I metabolic pathway is the reduction of the C-13 keto group to a secondary alcohol, forming 4'-epidoxorubicinol. nih.gov This reaction is catalyzed by cytosolic aldo-keto reductases. nih.gov Another significant Phase I reaction is the reductive cleavage of the glycosidic bond, which results in the formation of 7-deoxyaglycones. This process has been observed in studies using rat liver microsomes. nih.gov

Cytochrome P450 Isoform Involvement

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to Phase I metabolism of many xenobiotics. ebi.ac.uknottingham.ac.uk While the metabolism of many drugs is heavily reliant on specific CYP isoforms like CYP3A4 and CYP2D6 acnp.orgboomer.org, the direct and extensive involvement of specific CYP isoforms in the primary metabolic pathways of this compound is not as prominently documented as its reduction pathways. However, CYP enzymes are known to be involved in the hydroxylation of various compounds. fiveable.mephiladelphia.edu.jo For instance, in silico predictions for other complex molecules suggest that isoforms such as CYP1A2, CYP2C9, CYP3A4, and CYP2C8 can be involved in hydroxylation and other oxidative reactions. mdpi.com

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. wikipedia.orgreactome.org A distinctive feature of this compound metabolism is its susceptibility to glucuronidation. nih.gov In preclinical studies using rat liver fractions, two major glucuronide conjugates have been identified: 4'-epidoxorubicin glucuronide (E-Glu) and 4'-epidoxorubicinol glucuronide (Eol-Glu). nih.gov The glucuronide moiety is attached to the C4'-OH position of the daunosamine (B1196630) sugar. nih.gov This glucuronidation pathway is notably absent in the metabolism of doxorubicin (B1662922) and 4'-deoxydoxorubicin. nih.gov Other common Phase II reactions include sulfation, methylation, and glutathione (B108866) conjugation. drughunter.com

In Silico and In Vitro Prediction Models for Biotransformation

Predictive models are increasingly utilized in preclinical drug development to anticipate the metabolic fate of new chemical entities. nih.govcam.ac.uk In silico models, using computer-based algorithms, can predict potential metabolites by simulating the interaction of the drug with metabolic enzymes. nih.govnih.gov For example, online tools can predict the involvement of specific CYP450 isoforms and the resulting metabolites. mdpi.com These predictions can then be validated through in vitro experiments. mdpi.com

In vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes, are instrumental in studying drug metabolism. nih.gov For this compound, in vitro studies with rat liver subcellular fractions were crucial in identifying its major metabolic pathways, including the formation of 4'-epidoxorubicinol and glucuronide conjugates. nih.gov However, a known challenge with in vitro to in vivo extrapolation (IVIVE) is the potential for underprediction of hepatic clearance, particularly for low-clearance compounds. escholarship.org

Metabolite Identification and Characterization in Preclinical Systems

The identification and structural elucidation of metabolites are fundamental to understanding the biotransformation of a drug. nih.gov In preclinical studies of this compound, metabolites have been identified in various biological matrices from animal models. jubilantbiosys.com The primary metabolites identified are 4'-epidoxorubicinol, 4'-epidoxorubicin glucuronide, and 4'-epidoxorubicinol glucuronide. nih.gov Techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) are essential for the separation, detection, and characterization of these metabolites. nih.govijpras.com The characterization process often involves comparing the chromatographic and spectral properties of the metabolites with those of synthesized reference standards. mdpi.com

Table 1: Key Metabolic Reactions of this compound in Preclinical Models

Phase Reaction Type Key Enzyme/System Resulting Metabolite(s) Preclinical Model System
Phase I Reduction Cytosolic aldo-keto reductases 4'-epidoxorubicinol Rat liver 100,000 g supernatant nih.gov
Phase I Reductive Glycosidic Cleavage Microsomal enzymes 7-deoxyaglycones Rat liver microsomes nih.gov

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 4'-epidoxorubicin glucuronide, 4'-epidoxorubicinol glucuronide | Rat liver subcellular fractions nih.gov |

Table 2: Compound Names

Compound Name
This compound
Doxorubicin
4'-Deoxydoxorubicin
4'-Epidoxorubicinol
4'-Epidoxorubicin glucuronide
4'-Epidoxorubicinol glucuronide
7-Deoxyaglycones
Codeine
Morphine
Acetaminophen
N-acetyl-p-benzoquinone imine
Dapsone
Diazepam
Taxol
Warfarin
Alprenolol
Amiodarone
Debrisoquine
Imipramine
Propranolol
Ibuprofen
Phenytoin
Tenoxicam
Tolbutamide
Succinylcholine
Primaquine
Salicylic acid
Testosterone
Ezetimibe
Cisplatin (B142131)
Aflatoxin B1
Bromisoval
Midazolam
Coumarin
Diclofenac
Gemfibrozil
Naproxen
Lorcainide
Promethazine
Emodepside
Praziquantel
Pyrantel
Levamisole
Albendazole
Amikacin
Marbofloxacin
Cannabidiol

Synthesis and Chemical Modification of 4 Epidoxorubicinium and Its Analogues

Synthetic Methodologies for 4'-Epidoxorubicinium Core Structure

The synthesis of the this compound core is fundamentally the synthesis of its conjugate base, Epirubicin (B1671505). Epirubicin (4'-epidoxorubicin) is a 4'-epimer of the widely-used anticancer drug Doxorubicin (B1662922), meaning they differ only in the spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety. uniroma1.itwikipedia.org This stereochemical difference is crucial, as Epirubicin often exhibits a different profile of activity and toxicity compared to Doxorubicin. wikipedia.org

Several methodologies have been developed for its synthesis:

Semi-synthesis from Daunorubicin (B1662515): An early and common approach involves using the natural fermentation product, Daunorubicin, as a starting material. google.comgoogleapis.com One method involves the methanolysis of daunorubicin to separate the aglycone (daunomycinone) and the sugar (daunosamine). google.comgoogleapis.com The daunosamine (B1196630) is then chemically converted to its 4'-epi-isomer, while the daunomycinone (B1669838) is functionalized at the C-14 position (e.g., via bromination and hydrolysis) before being coupled with the modified sugar to yield Epirubicin. googleapis.comgoogle.com

Direct Conversion from Doxorubicin: More direct routes start from Doxorubicin itself. These methods involve a sequence of chemical reactions that include protecting various functional groups, oxidizing the 4'-hydroxyl group to a ketone (which removes the chiral center), and then performing a stereoselective reduction to re-introduce the hydroxyl group in the desired epimeric (axial) configuration. universiteitleiden.nlgoogle.com A final deprotection step yields Epirubicin. universiteitleiden.nl

Biotechnological and Fermentative Production: Modern industrial-scale production has shifted towards biotechnological methods to overcome the complexities and low yields of multi-step chemical synthesis. taylorandfrancis.comrroij.com This involves the use of genetically engineered strains of microorganisms, such as Streptomyces peucetius, the natural producer of Doxorubicin. universiteitleiden.nlscispace.com By modifying the biosynthetic pathway—for instance, by inactivating native genes like dnmV and introducing heterologous genes like avrE from Streptomyces avermitilis—these engineered strains can produce Epirubicin directly through fermentation. rroij.comscispace.comnih.gov This approach is considered more cost-effective and environmentally friendly. scispace.com

Derivatization Strategies at Key Positions (e.g., 4'-position, sugar moiety, aglycone)

Chemical modifications, or derivatizations, of the Epirubicin structure are pursued to create analogues with improved pharmacological profiles. These strategies target key positions on the molecule, primarily the daunosamine sugar and the tetracyclic aglycone.

4'-Position: The C-4' hydroxyl group is a defining feature of Epirubicin. Its axial orientation distinguishes it from Doxorubicin and influences its biological activity. While this position is the result of synthesis, further derivatization here is less common than at other sites, as its specific stereochemistry is key to Epirubicin's unique properties. wikipedia.org

Sugar Moiety (Daunosamine): The daunosamine sugar is a prime target for modification, largely due to the reactivity of the C-3' amino group. nih.govuni.lu This part of the molecule interacts with the minor groove of DNA, and modifications can significantly alter the drug's recognition of its target. researchgate.netnih.gov

Amino Group Modification: The primary amino group can be substituted to form N-alkyl derivatives, formamidine (B1211174) systems, or azido (B1232118) groups. nih.govmdpi.comusp.br For example, converting the amino group into a formamidine has been shown to produce derivatives with potentially lower cardiotoxicity. mdpi.comwaocp.org Replacing the amine with an azide (B81097) group has generated analogues that can overcome certain types of drug resistance. usp.bracs.org

Ring Modification: The sugar ring itself can be altered. An oxazoline (B21484) ring can be formed in derivatives of Doxorubicin (which has a cis relationship between the 3'-amino and 4'-hydroxyl groups), a reaction that is not possible with Epirubicin due to the trans configuration of these groups. iiarjournals.org

Glycosylation: The monosaccharide can be extended to a disaccharide or even a trisaccharide. nih.govnih.gov This glycodiversification strategy aims to enhance interactions with DNA and topoisomerase. usp.br

Aglycone: The four-ring aglycone structure also presents opportunities for derivatization. Modifications can be made to the quinone system or the side chain at C-14. researchgate.netscielo.brfrontiersin.org For instance, the metabolism of Doxorubicin can lead to various aglycone forms, and similar principles can be applied in synthetic efforts to create new analogues. scielo.brfrontiersin.org

Table 1: Derivatization Strategies for Anthracycline Analogues

PositionModification StrategyExample of Resulting Group/StructurePotential Impact on Activity
Sugar Moiety (C-3' Amino Group)Formamidine Formation-N=CH-N< (e.g., with morpholine, piperidine)Lower cardiotoxicity, altered cytotoxicity. nih.govmdpi.com
Sugar Moiety (C-3' Amino Group)Azide Substitution-N₃Can overcome P-glycoprotein-mediated drug resistance. usp.bracs.org
Sugar Moiety (C-3' Amino Group)N,N-Dimethylation-N(CH₃)₂Maintains cytotoxicity while potentially separating DNA damage from other effects. nih.govacs.org
Sugar MoietyDisaccharide FormationAddition of a second sugar unitAltered DNA/topoisomerase interaction, potentially improved efficacy. nih.govacs.org
Aglycone (C-4)DemethoxylationRemoval of -OCH₃ groupCreates Idarubicin-type analogues, which are more lipophilic. nih.gov

Synthesis of Novel this compound Analogues

The drive to discover improved anticancer agents has led to the synthesis of numerous novel analogues. These efforts often build upon the derivatization strategies outlined above.

Formamidine and Oxazoline Analogues: A series of doxorubicin analogues where the 3'-amino group was replaced by a formamidine system have been synthesized. nih.govuni.lu These compounds are prepared by reacting doxorubicin with dimethyl acetal (B89532) of the respective amine. waocp.org During the synthesis of these formamidine derivatives from doxorubicin, an additional product containing an oxazoline ring in the daunosamine moiety can also be obtained. nih.goviiarjournals.org

Sabarubicin (MEN 10755): This third-generation anthracycline is a prominent example of a disaccharide analogue. researchgate.netcancer.gov It is synthesized by glycosylating a 4-demethoxy-doxorubicinone aglycone with a specific disaccharide. usp.bracs.org Sabarubicin has shown remarkable antitumor activity, including against doxorubicin-resistant tumors, and is believed to interact differently with DNA and topoisomerase II compared to its parent compounds. acs.orgcancer.govnih.gov

N,N-Dimethylepirubicin: This analogue is part of a focused library of doxorubicin diastereomers created to better understand the molecule's mode of action. nih.gov Its synthesis starts from a protected acosamine (B1199459) (the sugar in Epirubicin), which is then coupled to the doxorubicin aglycone using gold(I)-mediated glycosylation. universiteitleiden.nlacs.org Subsequent chemical steps yield the final N,N-dimethylated product. universiteitleiden.nl

Azido Analogues: 3'-azido derivatives of daunorubicin, doxorubicin, and epirubicin have been synthesized from the parent drugs. usp.br These compounds were found to retain antiproliferative activity and, in some cases, were active against drug-resistant cell lines by avoiding efflux pumps. usp.br

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for rationally designing more effective and less toxic anthracycline analogues. These studies correlate specific structural features with biological outcomes.

Correlating Structural Features with Molecular Interactions

The biological activity of anthracyclines is a result of complex interactions with cellular targets, primarily DNA and the enzyme topoisomerase II. wikipedia.orgusp.br

DNA Intercalation: The planar tetracyclic aglycone of the molecule inserts itself between DNA base pairs, while the sugar moiety lies in the DNA minor groove. usp.brresearchgate.net This intercalation is a prerequisite for poisoning topoisomerase II. usp.br

Topoisomerase II Poisoning: By stabilizing the transient complex formed between topoisomerase II and DNA, anthracyclines prevent the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death. wikipedia.orgusp.br

Role of the Sugar: The sugar moiety is critical for this activity. researchgate.netnih.gov Modifications to the sugar can enhance the drug's recognition of the DNA-topoisomerase complex. nih.gov The 3'-amino group is particularly important for DNA binding. researchgate.net Replacing this amine with a hydroxyl or hydrogen group has been shown to strongly reduce cytotoxicity. acs.org

Role of the Aglycone: The aglycone structure dictates the intercalation, while substituents on it can influence properties like lipophilicity and redox potential, which contributes to the generation of reactive oxygen species, another mechanism of cell damage. usp.br

Impact of Stereochemistry on Biological Activity

Subtle changes in the three-dimensional arrangement of atoms can have profound effects on pharmacological activity.

The 4'-Epimer Configuration: The single stereochemical difference between Epirubicin and Doxorubicin at the C-4' position leads to significant pharmacological differences. Epirubicin's configuration is thought to account for its faster elimination and distinct toxicity profile. wikipedia.orgnih.gov

Sugar Conformation: The stereochemistry of the entire sugar moiety is critical for optimal activity. nih.govacs.org The cytotoxic and antitumor activities of disaccharide analogues, for instance, were found to be critically dependent on the optimal (axial) orientation of the second sugar residue. nih.gov

Amino Alcohol Stereochemistry: A systematic study of all possible stereoisomers of the 1,2-amino-alcohol on the sugar moiety revealed that both the stereochemistry at the C-3' amine carbon and the N-substitution state are critical for cytotoxicity. acs.orgnih.gov This research identified N,N-Dimethylepirubicin as a highly potent analogue that remains cytotoxic but does not induce DNA damage, suggesting a separation of the classic anthracycline mechanisms of action. acs.orgnih.govresearchgate.net

Table 2: Impact of Stereochemistry on Anthracycline Activity

CompoundKey Stereochemical FeatureReported Biological Impact
EpirubicinAxial OH group at C-4' (epi to Doxorubicin)Faster elimination and different toxicity profile compared to Doxorubicin. wikipedia.orgnih.gov
N,N-DimethylepirubicinEpirubicin stereochemistry with N,N-dimethylated amineIdentified as a potent cytotoxic agent that does not induce DNA damage. acs.orgnih.gov
Disaccharide AnaloguesAxial orientation of the second sugar unitCritical for optimal cytotoxic and antitumor activity. nih.gov

Computational Approaches to SAR

Computational chemistry provides powerful tools to model, predict, and understand the interactions of this compound and its analogues at a molecular level.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of anthracyclines interacting with biological targets like DNA and cell membranes. nih.govwhiterose.ac.uk These studies can reveal how drugs intercalate into DNA, the conformational changes they induce, and how they insert into and orient within lipid bilayers, correlating these physical behaviors with cytotoxicity. nih.govwhiterose.ac.ukresearchgate.net For instance, simulations have been used to calculate the free energy changes associated with the intercalation of various anthracyclines into DNA. whiterose.ac.uk

Molecular Docking: Docking studies predict the preferred binding orientation of a drug to its target protein, such as topoisomerase II or other potential targets like DNA gyrase. nih.govacs.org These models can highlight key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex, providing a rational basis for designing new analogues. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activities. Theoretical models have been developed to predict the free energy of binding between anthracyclines and DNA using methods like density functional theory (DFT) and molecular mechanics (MM). researchgate.net Computational chemogenomics can also be used as a drug repositioning strategy, as demonstrated by the identification of Epirubicin as a potential anti-malarial agent. nih.gov

Advanced Drug Delivery Systems for 4 Epidoxorubicinium in Preclinical Research

Nanoparticle-Based Delivery Systems

The encapsulation of 4'-Epidoxorubicinium within nanoparticle-based systems represents a significant strategy in preclinical research to enhance its therapeutic index. These nanocarriers are designed to improve drug solubility, prolong circulation time, and achieve targeted delivery to tumor tissues, thereby potentially reducing systemic toxicity.

Liposomal Formulations

Liposomes, vesicular structures composed of lipid bilayers, are among the most studied nanocarriers for drug delivery. nih.gov Preclinical studies have explored various liposomal formulations of this compound to improve its efficacy and reduce cardiotoxicity. fudan.edu.cnnih.gov

Functionalized liposomes have been developed to actively target cancer cells. For instance, liposomes modified with dequalinium (B1207927) have been shown to target mitochondria, inducing apoptosis in refractory breast cancer cells. nih.gov These functionalized liposomes demonstrated the ability to activate caspases 8, 9, and 3, upregulate the proapoptotic protein Bax, and downregulate the anti-apoptotic protein Mcl-1. nih.gov In xenograft mouse models of breast cancer, these liposomes exhibited prolonged blood circulation and significant accumulation in tumor tissue. nih.gov

Another approach involves modifying the liposome (B1194612) surface with molecules like sialic acid (SA) or polyethylene (B3416737) glycol (PEG). mdpi.com A study comparing SA-modified (EPI-SL) and PEG-modified (EPI-PL) epirubicin (B1671505) liposomes in young (8-week-old) and aged (8-month-old) mice revealed age-dependent differences in therapeutic outcomes. mdpi.com In young mice, EPI-PL treatment resulted in a significantly smaller tumor volume compared to aged mice. mdpi.com Conversely, aged mice treated with EPI-SL showed a 100% survival rate and tumor shedding in 50% of the animals, suggesting that EPI-SL could be particularly effective in older subjects. mdpi.com

The method of drug loading into liposomes has also been a focus of research. A novel method using a vitamin C gradient for loading epirubicin into liposomes resulted in a formulation with high stability and a long half-life of 18.6 hours. researchgate.net This formulation demonstrated higher antitumor activity against MCF-7 and 4T-1 breast cancer cells compared to liposomes loaded using a standard ammonium (B1175870) sulfate (B86663) gradient. researchgate.net

FormulationKey FeaturePreclinical ModelKey FindingsReference
Dequalinium-modified liposomesMitochondrial targetingHuman breast cancer cells (in vitro), Xenograft mice (in vivo)Activated caspases, modulated apoptotic proteins, prolonged circulation, increased tumor accumulation. nih.gov nih.gov
Sialic acid-modified liposomes (EPI-SL)Surface modification8-week-old and 8-month-old Kunming mice with tumorsBest therapeutic effect in 8-month-old mice with 100% survival and 50% tumor shedding. mdpi.com mdpi.com
Polyethylene glycol-modified liposomes (EPI-PL)Surface modification8-week-old and 8-month-old Kunming mice with tumorsSignificantly smaller tumor volume in 8-week-old mice compared to 8-month-old mice. mdpi.com mdpi.com
Vitamin C gradient-loaded liposomesNovel loading methodMCF-7 and 4T-1 breast cancer cells (in vitro), Murine 4T-1 breast cancer model (in vivo)Higher antitumor activity than ammonium sulfate gradient-loaded liposomes; tumor-growth inhibition over 40%. researchgate.net researchgate.net
Transferrin-surface modified stealth liposomesTargeted deliveryMCF-7 cell line (in vitro), Wistar rats and mice (in vivo)Increased cytotoxicity and cell uptake in vitro; validated safety and distribution profile in vivo. tandfonline.com tandfonline.com

Polymeric Nanoparticles

Polymeric nanoparticles (PNPs) are solid colloidal particles that can encapsulate or adsorb drugs, offering advantages like controlled release and improved bioavailability. mdpi.comfrontiersin.org Various biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), have been utilized to formulate this compound nanoparticles. mdpi.comnih.gov

In one study, this compound was encapsulated in PLGA nanoparticles modified with chitosan (B1678972) (CS) and tagged with a 5TR1 DNA aptamer for targeted delivery to MUC1-expressing cancer cells. nih.gov These targeted nanoparticles showed significantly higher therapeutic efficiency in breast cancer cells (MCF7) and inhibited tumor growth in murine colon carcinoma models compared to non-targeted nanoparticles. nih.gov

Another preclinical study developed a co-delivery system using polyethylenimine (PEI)-modified PLGA nanoparticles to carry both this compound and Paclitaxel. dntb.gov.uanih.gov These dual-drug-loaded nanoparticles exhibited a monodispersed size distribution and demonstrated considerable anticancer potential against A549 lung cancer cell lines, suggesting a synergistic effect. dntb.gov.uanih.gov The modification with PEI was shown to increase cellular uptake. nih.gov

Furthermore, aptamer-functionalized lipid nanoparticles have been explored for the targeted delivery of this compound. marquette.edu These systems aim to enhance the anticancer effect and enable efficient cellular uptake compared to nanoparticles lacking the aptamer moiety. marquette.edu

FormulationKey FeaturePreclinical ModelKey FindingsReference
5TR1 aptamer-tagged, Chitosan-modified PLGA NPsMUC1 receptor targetingMCF7 breast cancer cells (in vitro), BALB/c mice with C26 colon carcinoma (in vivo)High therapeutic efficiency in vitro; significant tumor growth inhibition and tumor accumulation in vivo. nih.gov nih.gov
PEI-modified PLGA NPs with Epirubicin and PaclitaxelCo-delivery of two drugsA549 lung cancer cells (in vitro)Monodispersed size, enhanced cellular uptake, and significant anticancer potential compared to free drugs. dntb.gov.uanih.gov dntb.gov.uanih.gov
Aptamer-functionalized lipid nanoparticlesTargeted deliveryCancer cells (in vitro)Enhanced anticancer effect and efficient cellular uptake. marquette.edu marquette.edu

Micellar Systems

Polymeric micelles are self-assembling nanosized structures with a core-shell architecture that can solubilize hydrophobic drugs like this compound. frontiersin.orgconicet.gov.ar These systems can enhance drug stability and circulation time. nih.gov

A notable example is NC-6300, a this compound-incorporating micelle with a pH-sensitive release mechanism. irpocket.comresearchgate.net Preclinical studies have shown that NC-6300 remains stable at physiological pH (7.4) and selectively releases the drug in the acidic environment of tumor cells (pH 5-6). irpocket.com This formulation demonstrated significant efficacy against anthracycline-resistant tumor cell lines and showed higher tumor growth inhibitory effects in human liver and breast cancer xenograft models compared to a this compound solution. irpocket.comresearchgate.net Furthermore, NC-6300 exhibited reduced cardiotoxicity compared to free this compound. researchgate.net

Another preclinical approach involved hyaluronate (HA)–Flt1 peptide conjugate micelles for the theranostic treatment of hepatocellular carcinoma. rsc.org These micelles, encapsulating this compound, showed target-specific delivery to the liver and significantly reduced tumor growth in mouse models. rsc.org

FormulationKey FeaturePreclinical ModelKey FindingsReference
NC-6300 (pH-sensitive micelle)pH-triggered drug releaseAnthracycline-resistant tumor cells (in vitro), Human liver and breast cancer xenografts (in vivo)Selective drug release, significant tumor growth inhibition, reduced cardiotoxicity. irpocket.comresearchgate.net irpocket.comresearchgate.net
Hyaluronate–Flt1 peptide conjugate/EPI micellesTheranostic application for liver cancerTumor model mice (in vivo)Target-specific delivery to the liver, significant reduction in tumor growth. rsc.org rsc.org
Epirubicin micelles-Murine glioma initiating cells (in vitro), Tumor-bearing mice (ex vivo)Inhibited sphere growth of glioma initiating cells in a dose-dependent manner. jst.go.jp jst.go.jp

Solid Lipid Nanoparticles

Solid lipid nanoparticles (SLNs) are colloidal carriers made from physiological lipids that are solid at room temperature. remedypublications.com They offer advantages such as controlled drug release and good tolerability. remedypublications.comnih.gov

Preclinical research has focused on developing inhalable this compound-loaded SLNs for the treatment of lung cancer. mdpi.comresearchgate.net These SLNs showed improved respirable fractions and enhanced cytotoxic effects on A549 lung cancer cells compared to the free drug solution. mdpi.comresearchgate.net In vivo pharmacokinetic studies in rats demonstrated that aerosolized this compound-loaded SLNs led to higher drug concentrations in the lungs compared to an equivalent solution. researchgate.net

Surface modification of SLNs has also been investigated. Lysine-decorated SLNs of this compound were developed for targeted cancer therapy. nih.gov These modified nanoparticles exhibited a more controlled release profile and showed greater cytotoxicity against the MCF-7 breast cancer cell line compared to the pure drug and unmodified SLNs. nih.gov

FormulationKey FeaturePreclinical ModelKey FindingsReference
Inhalable Epirubicin-loaded SLNsPulmonary deliveryA549 lung cancer cells (in vitro), Rats (in vivo)Improved respirable fraction, enhanced cytotoxicity, higher drug concentration in lungs. mdpi.comresearchgate.net mdpi.comresearchgate.net
Lysine-decorated SLNsSurface modification for targetingMCF-7 breast cancer cells (in vitro)Controlled drug release, lower IC50 value (higher cytotoxicity) compared to pure drug and unmodified SLNs. nih.gov nih.gov

Conjugate-Based Delivery

Conjugate-based delivery systems involve linking a cytotoxic agent to a targeting moiety, such as an antibody, to achieve selective delivery to cancer cells.

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. cancerresearchhorizons.comnih.gov The development of ADCs is a complex process, with preclinical considerations focusing on the antibody's binding preference, internalization, and intracellular trafficking to release the payload effectively. nih.gov

Preclinical studies are exploring the potential of various ADCs. For instance, IPH4502, a Nectin-4-targeting ADC with an exatecan (B1662903) payload, has shown strong preclinical anti-tumor activity in models of triple-negative breast cancer, head and neck, and esophageal cancers. innate-pharma.com It has also demonstrated efficacy in models resistant to other ADCs. innate-pharma.com

The linker technology used in ADCs is crucial for their stability and selective payload release. Some research has focused on acid-sensitive linkers that cleave in the acidic tumor microenvironment, allowing for the targeted release of payloads like doxorubicin (B1662922) or epirubicin. biochempeg.com Preclinical data often supports the concept that ADCs can increase the maximum tolerated dose of a drug while decreasing its minimum efficacious dose through selective delivery. aacrjournals.org

Polymer-Drug Conjugates

Polymer-drug conjugates (PDCs) represent a highly promising strategy for improving the delivery of this compound. By covalently attaching the drug to a polymer backbone, these constructs can alter the drug's solubility, extend its circulation half-life, and leverage the enhanced permeability and retention (EPR) effect for passive tumor accumulation. nih.govnih.gov

One of the most extensively studied PDCs in a preclinical and clinical setting is NC-6300 (K-912), which consists of this compound linked to a block copolymer of polyethylene glycol (PEG) and poly-L-aspartic acid. thno.org The drug is attached via a pH-sensitive hydrazone bond, designed to be stable at physiological pH (7.4) but to release the drug in the acidic environment of tumor tissues and endosomes/lysosomes (pH 5-6). nih.govnih.gov Preclinical pharmacokinetic studies in rats demonstrated that NC-6300 has a significantly longer plasma retention time compared to free this compound. nih.gov In vivo studies in mouse models of ovarian carcinoma showed that second-generation N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-epirubicin conjugates, which feature biodegradable linkers, led to complete tumor regression. nih.gov

Another approach involves the use of biodegradable triblock copolymers like poly(lactide)-poly(ethylene glycol)-poly(lactide) (PLA-PEG-PLA) to form nanoparticles encapsulating this compound. nih.gov Preclinical studies with these nanoparticles have demonstrated high encapsulation efficiency and sustained drug release, indicating their potential for effective breast cancer treatment. nih.gov

Interactive Data Table: Preclinical Findings for this compound Polymer-Drug Conjugates

Conjugate/System Polymer Backbone Linker Type Key Preclinical Findings Reference(s)
NC-6300 (K-912) PEG-poly(L-aspartic acid) Acid-labile hydrazone Extended plasma retention in rats; pH-triggered drug release; reduced cardiotoxicity. thno.orgnih.gov
HPMA-Epirubicin N-(2-hydroxypropyl)methacrylamide Enzymatically degradable (GFLG) Complete tumor regression in ovarian carcinoma mouse models; dual-labeling studies to track polymer and drug biodistribution. nih.govmdpi.com
PLA-PEG-PLA NPs Poly(lactide)-poly(ethylene glycol)-poly(lactide) Encapsulation High encapsulation efficiency (88.3%); sustained release; significant apoptotic activity in MCF-7 breast cancer cells. nih.gov
RTX-P-EPI HPMA copolymer Thioether (to antibody) Successful conjugation to Rituximab; demonstrated cytotoxicity against Ramos and Raji lymphoma cells in vitro. utah.edu

Peptide-Drug Conjugates

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that utilize peptides as homing devices to deliver cytotoxic agents directly to cancer cells. biosynth.comtandfonline.com This approach offers advantages over larger antibody-drug conjugates (ADCs), such as better tumor penetration due to their smaller size. bio-integration.orgnih.gov Preclinical research on PDCs involves rigorous evaluation of their stability, pharmacokinetics, biodistribution, and therapeutic efficacy in in vitro and in vivo models. mdpi.com

While many preclinical PDC studies have utilized doxorubicin, the principles are directly applicable to this compound. For instance, PDCs have been designed to target receptors commonly overexpressed in cancers. biosynth.com Preclinical studies with a HER2-targeting peptide conjugated to mertansine (B1676302) (a potent cytotoxic agent) showed superior tumor penetration and retention in 3D spheroid cultures and in vivo mouse models compared to its larger antibody-based counterpart. bio-integration.org This highlights the potential of using similar peptide-based strategies for this compound to treat HER2-positive cancers.

Furthermore, novel PDC platforms like the alphalex™ technology use a pH-driven targeting approach. These PDCs employ a pH-Low Insertion Peptide (pHLIP®) that inserts into the cell membrane under the acidic conditions characteristic of the tumor microenvironment, enabling intracellular delivery of the cytotoxic payload. cybrexa.com Preclinical data presented in 2025 for alphalex™ PDCs carrying auristatin and maytansinoid payloads demonstrated tumor-selective delivery and potent anticancer activity in various cancer models, including colorectal, melanoma, and breast cancer. cybrexa.commdpi.com This antigen-agnostic approach could be broadly applicable for delivering this compound.

Targeted Delivery Strategies (Preclinical Focus)

Targeted delivery aims to increase the concentration of this compound at the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic toxicity.

Ligand-Mediated Targeting

This active targeting strategy involves decorating the surface of a nanocarrier with ligands that bind to specific receptors overexpressed on cancer cells. nih.gov This receptor-mediated pathway enhances cellular uptake of the drug formulation. tandfonline.com

Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity, have been explored as targeting ligands. In a preclinical study, a MUC1 aptamer-modified PLGA nanocomplex for the co-delivery of this compound and antimir-21 (an oncology-related microRNA) demonstrated enhanced antitumor activity in tumor-bearing mice compared to the administration of this compound alone. tandfonline.com Another study utilized the A10 aptamer, which targets the prostate-specific membrane antigen (PSMA), for the targeted delivery of this compound. Flow cytometry analysis confirmed that the PEGylated aptamer-drug complex was effectively internalized by PSMA-positive LNCaP cells but not by PSMA-negative PC3 cells. researchgate.net

Interactive Data Table: Ligand-Mediated Targeting Systems for this compound

Delivery System Targeting Ligand Target Receptor Key Preclinical Findings Reference(s)
PLGA Nanocomplex MUC1 Aptamer MUC1 Enhanced antitumor activity in tumor-bearing mice (co-delivery with antimir-21). tandfonline.com
PEGylated Conjugate A10 Aptamer PSMA Selective internalization into PSMA-positive prostate cancer cells (LNCaP). researchgate.net

Stimuli-Responsive Release Systems (e.g., pH, temperature, enzyme-responsive)

Stimuli-responsive systems are designed to release their drug payload in response to specific triggers present in the tumor microenvironment, such as low pH, elevated temperature, or overexpressed enzymes.

pH-Responsive Systems: The acidic nature of the tumor microenvironment (extracellular pH ~6.5) and intracellular compartments like endosomes and lysosomes (pH ~5.0-6.0) is a widely exploited trigger for drug release. mdpi.com

Niosomes: In one study, this compound was co-loaded with cisplatin (B142131) into folic acid-decorated niosomes. In vitro release studies showed a significantly higher drug release at pH 5.4 compared to pH 7.4. cybrexa.comacs.org For instance, after 72 hours, approximately 60% of the encapsulated this compound was released at pH 5.4, whereas less than 40% was released at pH 7.4. acs.org

Magnetic Mesoporous Silica (B1680970) Nanoparticles (MMSNs): Preclinical research on MMSNs loaded with this compound also demonstrated pH-sensitive release. At pH 5.5, mimicking a tumor site, about 73% of the drug was released within 8 hours, compared to less than 10% at a physiological pH of 7.4. tandfonline.com

HPMA Conjugates: Linear HPMA-doxorubicin conjugates with pH-sensitive hydrazone linkers have been evaluated preclinically, showing effective drug release in acidic conditions and notable immunomodulating activity in murine models. auctoresonline.org

Enzyme-Responsive Systems: The overexpression of certain enzymes, such as matrix metalloproteinases (MMPs) and cathepsins, in tumor tissues can be harnessed to trigger drug release. google.comscirp.org Linkers that are specifically cleaved by these enzymes are incorporated into the delivery system. scirp.org For example, the tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG) is a well-known substrate for lysosomal cathepsin B and has been used in HPMA copolymer-drug conjugates to ensure intracellular drug release following endocytosis. mdpi.comutah.edu While many studies focus on doxorubicin, this enzyme-cleavable linker strategy is directly transferable to this compound conjugates. nih.gov

Microfluidic and Organ-on-Chip Models for Delivery System Evaluation

Traditional 2D cell cultures and animal models often fail to fully replicate the complexity of the human tumor microenvironment. Microfluidics and organ-on-a-chip (OoC) platforms are emerging as powerful tools for the preclinical evaluation of drug delivery systems by providing more physiologically relevant models. nih.govfrontiersin.org

These microscale systems can recreate key aspects of the in vivo environment, such as 3D tissue architecture, cell-cell interactions, and dynamic fluid flow. thno.orgnih.gov This allows for a more accurate assessment of nanoparticle transport, efficacy, and toxicity. nih.govnih.gov For instance, a tumor-on-a-chip platform can be used to study the penetration of a this compound-loaded nanocarrier through the extracellular matrix and its interaction with tumor cells under flow conditions, providing insights that are not achievable with static cultures. frontiersin.org

While specific published studies detailing the use of OoC models for this compound delivery systems are still emerging, the technology holds immense promise. thno.orgnih.gov Liver-on-a-chip models could be used to predict the metabolism and potential hepatotoxicity of new this compound formulations, while multi-organ-on-a-chip systems could provide a more holistic view of the pharmacokinetics and systemic effects of the delivery system. nih.govmdpi.com These advanced in vitro models are expected to bridge the gap between preclinical studies and clinical trials, accelerating the development of safer and more effective nanomedicines. frontiersin.org

Pharmacokinetic and Biodistribution Studies of Advanced Delivery Systems in Preclinical Models

Understanding the in vivo fate of advanced delivery systems is critical for their preclinical development. Pharmacokinetic (PK) and biodistribution studies track where the nanocarrier and its drug payload go in the body, how long they remain in circulation, and where they accumulate.

Preclinical studies in mice bearing ovarian patient-derived xenografts showed that polysaccharide-based nanoparticles loaded with this compound (POLEPI) altered the drug's biodistribution compared to the free drug. nih.gov While free this compound distributed quickly, POLEPI took longer to disseminate but delivered higher amounts of the drug to various organs, including the brain, heart, kidney, and liver, over 48 hours. nih.gov

In a study using rituximab-conjugated HPMA copolymer-epirubicin (RTX-P-EPI) in mice with Ramos lymphoma, biodistribution analysis at 72 and 96 hours post-injection showed significant tumor accumulation. utah.edugoogle.com For example, at 72 hours, the tumor uptake was approximately 15% of the injected dose per gram of tissue (%ID/g), which was significantly higher than the uptake in most other organs except for the liver and spleen. google.com

Similarly, studies with magnetic mesoporous silica nanoparticles (MMSNs) loaded with this compound in mice with C-26 colon carcinoma showed high accumulation in reticuloendothelial system (RES) organs like the liver and spleen. tandfonline.com However, when an external magnetic field was applied to the tumor site, the accumulation of this compound in the tumor was significantly increased, while accumulation in the heart and kidneys was lower than that of free this compound, suggesting a reduction in potential cardiotoxicity. tandfonline.com

Interactive Data Table: Preclinical Biodistribution of this compound Delivery Systems

Delivery System Animal Model Key Organs of Accumulation Findings on Tumor vs. Healthy Tissue Reference(s)
POLEPI Nanoparticles Ovarian PDX Mice Liver, Kidney, Brain, Heart Higher drug delivery to organs over 48h compared to free drug. nih.gov
RTX-P-EPI Ramos Lymphoma Mice Tumor, Liver, Spleen Significant tumor accumulation (~15% ID/g at 72h). utah.edugoogle.com
MMSN + EPI (Magnetic) C-26 Colon Carcinoma Mice Tumor (with magnet), Liver, Spleen Magnetic targeting significantly increased tumor uptake and reduced heart/kidney accumulation compared to free drug. tandfonline.com
HPMA-Epirubicin Conjugates Nude Mice Varies by MW and architecture Dual-labeling studies allow simultaneous tracking of polymer carrier and drug, confirming linker cleavage within the tumor. nih.govmdpi.com

Based on a comprehensive review of available scientific literature, there is currently insufficient information to generate an article on the specific epigenetic modulation by the chemical compound “this compound” according to the detailed outline provided.

Extensive searches have been conducted to find research data concerning the effects of this compound on:

DNA methylation landscapes, including its interactions with DNA Methyltransferases (DNMTs) and influence on gene promoter methylation.

Histone modification dynamics, such as acetylation, methylation, demethylation, phosphorylation, and ubiquitination.

The search did not yield specific findings, detailed research, or data tables pertaining to the interaction of this compound with these epigenetic mechanisms. The provided outline requires in-depth, scientifically accurate content for each subsection, which is not available in the public domain or scholarly databases at this time.

Therefore, it is not possible to construct a professional and authoritative article that strictly adheres to the requested structure and content inclusions without the necessary foundational research on this specific compound. General information on epigenetic modulation cannot be attributed to this compound without direct scientific evidence, as this would not meet the required standards of accuracy and specificity.

Epigenetic Modulation by 4 Epidoxorubicinium and Its Interactions

Non-coding RNA Regulation (e.g., miRNAs, lncRNAs)

Non-coding RNAs (ncRNAs) are functional RNA molecules that are not translated into proteins and act as key regulators of gene expression. wikipedia.org They are broadly categorized into small ncRNAs, such as microRNAs (miRNAs), and long non-coding RNAs (lncRNAs). wikipedia.org These molecules play significant roles in numerous cellular processes, and their dysregulation is a hallmark of cancer, influencing everything from tumor initiation to therapeutic response. frontiersin.orgnih.gov

MicroRNAs (miRNAs) are small, single-stranded RNA molecules, typically 21-23 nucleotides in length, that regulate gene expression post-transcriptionally. wikipedia.org They generally bind to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression. wikipedia.orgnih.gov In the context of cancer, miRNAs can function as either oncogenes (oncomiRs) or tumor suppressors. einstein.br For instance, the loss of tumor-suppressor miRNAs like miR-15a/miR-16-1 can lead to the overexpression of anti-apoptotic proteins such as BCL-2, a mechanism observed in some leukemias. nih.gov Conversely, oncogenic miRNAs can promote cancer progression by downregulating tumor suppressor genes. nih.gov The interplay between miRNAs is complex, as they can regulate each other's biogenesis and function, creating intricate regulatory networks that influence cancer cell behavior and drug sensitivity. nih.gov

Long non-coding RNAs (lncRNAs) are a class of ncRNAs longer than 200 nucleotides. nih.gov They regulate gene expression at multiple levels, including chromatin remodeling, transcriptional regulation, and post-transcriptional modification. mdpi.comnih.gov LncRNAs can act as scaffolds, bringing proteins together in complexes; as guides, directing enzymes to specific genomic locations; or as decoys, sequestering regulatory proteins or miRNAs. mdpi.comnih.gov Aberrant lncRNA expression is frequently observed in cancers and has been linked to chemoresistance. nih.govamegroups.org For example, some lncRNAs are induced by hypoxia, a common feature of the tumor microenvironment, and contribute to cancer cell invasion, metastasis, and drug resistance. mdpi.com Specific lncRNAs, such as HOTAIR, have been shown to induce autophagy, a cellular process that can promote resistance to agents like cisplatin (B142131) in ovarian and endometrial cancer. mdpi.com While direct studies detailing the specific regulation of miRNAs and lncRNAs by 4'-Epidoxorubicinium are not extensively documented, the established role of ncRNAs in modulating resistance to DNA-damaging agents suggests a high likelihood of interaction.

The table below summarizes the general functions of these non-coding RNAs in cancer biology.

Non-coding RNA TypeSizePrimary Function in Gene RegulationRole in Cancer
microRNA (miRNA) ~21-23 nucleotidesPost-transcriptional silencing of target mRNAs. wikipedia.orgCan act as tumor suppressors or oncogenes (oncomiRs). einstein.br
Long non-coding RNA (lncRNA) >200 nucleotidesRegulate gene expression via various mechanisms including chromatin modification and sequestration of molecules. mdpi.comnih.govDysregulation is linked to tumor progression and chemoresistance. nih.govnih.gov

Combination Strategies with Epigenetic Modifiers (Preclinical Rationale)

The preclinical rationale for combining this compound with epigenetic modifiers is based on the potential for synergistic or additive anti-tumor effects. nih.govtandfonline.com Epigenetic drugs, such as histone deacetylase inhibitors (HDACi) and DNA methyltransferase inhibitors (DNMTi), can modulate the chromatin environment and gene expression profiles of cancer cells in ways that enhance their vulnerability to conventional chemotherapy. researchgate.netaacrjournals.org

Combination with Histone Deacetylase Inhibitors (HDACi): HDAC inhibitors work by preventing the removal of acetyl groups from histones, leading to a more open and transcriptionally active chromatin structure. researchgate.net Preclinical studies have demonstrated that this chromatin "decondensation" can facilitate greater access for DNA-damaging agents like this compound to their targets. nih.govasco.org This increased access can lead to enhanced DNA damage and apoptosis. tandfonline.comasco.org Furthermore, HDAC inhibitors have been shown to downregulate DNA repair pathways, further potentiating the effects of genotoxic drugs. researchgate.net

Several preclinical studies have shown that pretreatment or concurrent treatment with an HDACi enhances the cytotoxic effects of topoisomerase II inhibitors. nih.govtandfonline.com For example, in small cell lung cancer cell lines, the combination of the HDAC inhibitor Vorinostat with Epirubicin (B1671505) resulted in enhanced cytotoxic effects. tandfonline.com Similarly, the combination of the pan-HDAC inhibitor Panobinostat with Epirubicin has shown promise in preclinical models of sarcoma and has been investigated in clinical trials. nih.govasco.org The rationale is supported by findings that HDAC2 is often highly expressed in sarcomas, and its inhibition can reverse the repression of key genes, promoting apoptosis and differentiation. nih.gov

Combination with DNA Methyltransferase Inhibitors (DNMTi): DNMT inhibitors are another class of epigenetic modifiers that have been explored in combination with chemotherapy. frontiersin.org These agents, such as Azacitidine and Decitabine, incorporate into DNA and trap DNMT enzymes, leading to a passive loss of methylation during DNA replication and the re-expression of silenced tumor suppressor genes. frontiersin.orgd-nb.info Preclinical studies suggest that combining DNMT inhibitors with other therapies, including HDAC inhibitors and conventional chemotherapy, can have synergistic effects. researchgate.netaacrjournals.org The combination can resensitize resistant tumors to treatment by restoring pathways that trigger cell death. aacrjournals.org For instance, combining a DNMTi with a PARP inhibitor has shown efficacy in preclinical breast and ovarian cancer models, independent of BRCA mutation status, by impairing DNA damage repair. aacrjournals.org While direct preclinical data on combining this compound specifically with DNMT inhibitors is less extensive than with HDACis, the principle of reversing epigenetic silencing to overcome chemoresistance provides a strong basis for such strategies. aacrjournals.org

The table below presents findings from selected preclinical and early clinical studies combining Epirubicin or other topoisomerase inhibitors with epigenetic modifiers.

Epigenetic ModifierCombination AgentCancer Type(s)Preclinical Finding/Rationale
Panobinostat (HDACi) EpirubicinSolid Tumors, SarcomaPre-exposure to the HDACi potentiates the topoisomerase inhibitor by modulating chromatin and facilitating DNA access. asco.org Enhanced apoptosis was observed. nih.govasco.org
Valproic Acid (HDACi) EpirubicinSolid MalignanciesPreclinical studies showed greater efficacy when cells were pretreated with the HDACi before the DNA damaging agent. nih.gov
Vorinostat (HDACi) EpirubicinSmall Cell Lung CancerThe combination showed enhanced cytotoxic effects in SCLC cell lines. tandfonline.com
MGCD0103 (HDACi) EpirubicinSmall Cell Lung CancerShowed synergistic effects with decreased cell viability and enhanced apoptosis when given sequentially after the HDAC inhibitor. tandfonline.com
Decitabine (DNMTi) Belinostat (HDACi)Ovarian CancerCombination increased the expression of epigenetically silenced genes, suggesting improved efficacy for subsequent chemotherapy. oaepublish.com

Future Research Directions for 4 Epidoxorubicinium

Elucidating Novel Molecular Targets

While the primary mechanism of action of 4'-Epidoxorubicinium, the protonated form of epirubicin (B1671505), is the inhibition of DNA and RNA synthesis through intercalation and targeting of topoisomerase II, future research is increasingly focused on identifying novel molecular targets to better understand its full range of cytotoxic effects and to overcome resistance. wikipedia.org Beyond its established role, investigations are exploring its potential interactions with other cellular components.

For instance, computational chemogenomics has been employed to predict new targets for existing drugs. In one such study, molecular docking simulations suggested that epirubicin could bind to Plasmodium falciparum DNA gyrase (PfGyrA) and dolichol phosphate (B84403) N-acetylglucosamine-1-phosphotransferase (PfGPT). nih.gov These predictions open up avenues for repositioning epirubicin as a potential antiplasmodial agent and warrant further experimental validation to confirm these interactions and their functional consequences. nih.gov

Furthermore, the unique metabolic pathways of epirubicin, such as its glucuronidation by UGT2B7, present another area for investigation. wikipedia.orgmdpi.com Understanding how these metabolic processes influence the drug's activity and how they might be modulated could reveal new strategies for enhancing its therapeutic index. Research into the specific cellular transporters involved in the uptake and efflux of epirubicin and its metabolites could also uncover novel targets for combination therapies aimed at increasing intracellular drug concentrations.

Development of Advanced Preclinical Models

To bridge the gap between laboratory findings and clinical outcomes, the development of more sophisticated preclinical models is paramount. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex tumor microenvironment, leading to misleading data regarding drug response and resistance. tandfonline.com

Patient-Derived Xenografts (PDXs) , created by implanting a patient's tumor tissue into immunodeficient mice, have emerged as a more predictive model. e-crt.orgcriver.comnih.gov PDX models retain the histological and genetic characteristics of the original tumor, making them valuable tools for preclinical drug evaluation and biomarker discovery. e-crt.orgnih.govmedsci.org They allow for the study of drug efficacy in a system that more closely mimics the human tumor environment. criver.cominvivotek.com

Organoids , which are three-dimensional (3D) in vitro culture systems derived from patient tissues, represent another significant advancement. cancerbiomed.org These "mini-organs" simulate the architecture and cellular composition of the original tumor and have shown promise in predicting patient-specific responses to chemotherapy, including epirubicin. tandfonline.comcancerbiomed.orgbiorxiv.org For example, studies on bladder and breast cancer organoids have demonstrated their ability to recapitulate the varied responses to epirubicin seen in patients, identifying both sensitive and resistant organoid lines. tandfonline.comcancerbiomed.orgfrontiersin.org

Spheroid models are also being optimized to study the infiltration and activity of immune cells, like CAR-T cells, within a 3D tumor structure, which is crucial for understanding therapeutic responses and resistance mechanisms. t2evolve.com Furthermore, carcinogen-induced mouse models can simulate tumor progression from early stages, offering insights into the cellular changes that lead to cancer. mdpi.com

These advanced preclinical models, including PDXs, organoids, and spheroids, are instrumental in studying tumor heterogeneity, predicting drug efficacy with greater clinical relevance, and investigating the mechanisms of resistance to agents like this compound. frontiersin.orgnih.gov

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing cancer research by providing powerful tools to analyze complex biological data and predict treatment responses. researchgate.netbrieflands.com These computational approaches are being increasingly applied to this compound research to personalize therapy and overcome drug resistance. brieflands.comacs.org

ML models are being developed to predict a patient's response to epirubicin based on genomic and transcriptomic data from their tumors. fudan.edu.cnascopubs.orgascopubs.org For instance, a drug response predictor (DRP) based on a mathematical algorithm that combines in vitro drug sensitivity data from the NCI60 cell line panel with clinical tumor gene expression has been evaluated for its ability to forecast epirubicin efficacy in breast cancer. researchgate.netnih.gov These models analyze gene expression signatures to generate a response score that can help identify patients who are most likely to benefit from epirubicin treatment. ascopubs.orgresearchgate.net

AI is also being used to integrate multi-omics data, including information from radiological and pathological images, to build predictive models for chemotherapy response. brieflands.com By identifying biomarkers associated with epirubicin sensitivity or resistance, AI can help stratify patients and guide treatment decisions. researchgate.net For example, deep learning models have been used to analyze CT images to predict resistance to neoadjuvant chemotherapy in gastric cancer. brieflands.com

The overarching goal of applying AI and ML in this context is to move towards precision oncology, where treatment strategies are tailored to the individual molecular profile of a patient's tumor, thereby improving outcomes and minimizing toxicity. researchgate.netbrieflands.com

Novel Synthetic Pathways for Derivatization

The chemical modification of this compound is a key strategy in the search for new analogs with improved efficacy and reduced side effects. universiteitleiden.nlresearchgate.net Research in this area focuses on developing novel synthetic pathways to create derivatives with enhanced therapeutic properties.

Historically, the synthesis of epirubicin involved the glycosylation of the daunorubicin (B1662515) aglycone with a protected acosamine (B1199459) donor. universiteitleiden.nl Later methods enabled the direct conversion of doxorubicin (B1662922) to epirubicin through a series of protection, oxidation, and reduction steps. universiteitleiden.nl More recently, biotechnological processes using genetically engineered strains of Streptomyces peucetius have been developed for the production of epirubicin and its precursors. researchgate.net

Current research into novel synthetic pathways explores various chemical modifications. One approach involves creating an imino bond at the C13-keto group of epirubicin by reacting it with a hydrazide group. nih.gov Another common method is the formation of an amide bond at the C3' α-monoamine group. nih.gov These modifications allow for the covalent linking of epirubicin to other molecules, such as monoclonal antibodies, to create targeted drug delivery systems. nih.gov

Furthermore, the synthesis of derivatives with substitutions at the daunosamine (B1196630) sugar moiety, such as the introduction of an azido (B1232118) group at the 3'-position, has been shown to overcome resistance in certain cancer cell lines. usp.br These synthetic strategies aim to generate novel anthracycline analogs with improved pharmacological profiles. researchgate.net

Synthetic Approaches for this compound Derivatization
Synthetic StrategyDescriptionPotential AdvantageReference
GlycosylationCondensation of a protected L-acosamine with the daunorubicin aglycone.Initial synthesis route for epirubicin. usp.br
EpimerizationDirect conversion of doxorubicin to epirubicin via oxidation and stereoselective reduction of the 4'-hydroxyl group.More direct chemical synthesis from a readily available precursor. universiteitleiden.nl
Biotechnological ProductionUse of genetically engineered Streptomyces peucetius to produce epirubicin.Bypasses low-yielding semi-synthetic steps. researchgate.net
Imino Bond FormationReaction of the C13-keto group with a hydrazide.Allows for covalent linkage to targeting moieties. nih.gov
Amide Bond FormationReaction at the C3' α-monoamine group.Common method for creating drug conjugates. nih.gov
Sugar Moiety ModificationSubstitution of functional groups on the daunosamine sugar, such as creating 3'-azido derivatives.Can overcome specific drug resistance mechanisms. usp.br

Strategies to Overcome Preclinical Resistance Mechanisms

Acquired resistance to chemotherapeutic agents like this compound is a major obstacle in cancer treatment. oaepublish.comnih.gov Preclinical research is actively investigating the molecular mechanisms of resistance and developing strategies to overcome them. frontiersin.orgmdpi.comfrontiersin.org

One of the key mechanisms of resistance is the increased expression of drug efflux pumps, such as ABCB1 (P-glycoprotein), which actively remove the drug from cancer cells. nih.gov Studies have shown that silencing the ABCB1 gene using siRNA can reverse epirubicin resistance in gastric cancer cells by increasing intracellular drug accumulation. nih.gov Another strategy involves using nanoparticle-based drug delivery systems, such as liposomes, to encapsulate epirubicin and bypass these efflux pumps. mdpi.comnih.govmdpi.com

Autophagy, a cellular recycling process, can also act as a survival mechanism for cancer cells under chemotherapy-induced stress. aacrjournals.orgaacrjournals.orgplos.org Epirubicin has been shown to induce pro-survival autophagy in triple-negative breast cancer cells. aacrjournals.org Inhibiting autophagy, for example with hydroxychloroquine (B89500) or ulinastatin, has been demonstrated to enhance the cytotoxic effects of epirubicin in both sensitive and resistant cancer cells in preclinical models. aacrjournals.orgplos.org

Furthermore, the activation of alternative signaling pathways can contribute to drug resistance. mdpi.comfrontiersin.org For instance, hypoxia-inducible factor-1α (HIF-1α) accumulation is associated with epirubicin resistance in hepatocellular carcinoma. nih.gov Combining epirubicin with an agent that targets the PI3K/AKT/HIF-1α pathway, such as Tanshinone I, has been shown to synergistically inhibit cancer cell growth and reverse drug resistance. nih.gov

Combination therapies that target multiple resistance pathways simultaneously are a promising approach. mdpi.commdpi.commdpi.com This can involve combining epirubicin with other chemotherapeutic agents, targeted therapies, or immunotherapies to achieve a more potent and durable anti-tumor response. mdpi.commdpi.com

Preclinical Strategies to Overcome this compound Resistance
Resistance MechanismTherapeutic StrategyExampleReference
Increased Drug Efflux (e.g., ABCB1)Inhibition of efflux pumpsABCB1 gene silencing with siRNA in gastric cancer cells. nih.gov
Nanoparticle drug deliveryLiposomal formulations of epirubicin. nih.govmdpi.com
Pro-survival AutophagyInhibition of autophagyCombination with hydroxychloroquine in triple-negative breast cancer. aacrjournals.orgaacrjournals.org
Combination with ulinastatin in liver cancer cells. plos.org
Activation of Alternative Signaling Pathways (e.g., PI3K/AKT/HIF-1α)Targeting the specific pathwayCombination with Tanshinone I in hepatocellular carcinoma. nih.gov
Multiple MechanismsCombination TherapiesCombining epirubicin with other chemotherapies, targeted agents, or immunotherapies. mdpi.commdpi.com

Q & A

Q. How to design experiments to investigate the mechanism of action of 4'-Epidoxorubicinium in cellular models?

  • Methodological Answer : Begin by defining independent variables (e.g., dose, exposure time) and dependent variables (e.g., apoptosis markers, DNA intercalation efficiency). Include controls such as untreated cells and doxorubicin-treated groups for comparative analysis. Use standardized assays like flow cytometry for apoptosis quantification and fluorescence microscopy for subcellular localization. Ensure replication (≥3 biological replicates) and validate results with orthogonal methods (e.g., Western blot for protein expression). Detailed protocols should align with journal guidelines for reproducibility, including instrument calibration and raw data archiving .

Q. What are validated protocols for synthesizing and characterizing this compound in academic labs?

  • Methodological Answer : Follow stepwise synthesis protocols under inert atmospheres to prevent degradation. Purify using column chromatography (e.g., silica gel, methanol:dichloromethane gradient) and confirm purity via HPLC (≥95%). Characterize using nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹H/¹³C NMR shifts for epi-configuration) and mass spectrometry (HRMS) for molecular weight validation. Report spectral data in supplementary materials with peak assignments, adhering to journal requirements for new compounds .

Q. How to conduct a systematic literature review on this compound’s pharmacokinetic properties?

  • Methodological Answer : Use databases like PubMed and SciFinder with keywords: "this compound," "anthracycline derivatives," "pharmacokinetics," and "metabolite profiling." Apply inclusion criteria (e.g., peer-reviewed studies from 2000–2025) and exclusion criteria (e.g., non-English articles, non-mammalian models). Extract data on bioavailability, half-life, and tissue distribution. Tabulate conflicting findings (e.g., plasma clearance rates) for later analysis. Cite primary sources and avoid aggregator websites .

How to formulate a research question on this compound’s structure-activity relationships?

  • Methodological Answer : Apply the FINER framework: Ensure the question is Feasible (e.g., computational docking vs. in vitro assays), Interesting (e.g., comparing epi-configuration to doxorubicin), Novel (e.g., unexplored targets like topoisomerase IIβ), Ethical (avoiding redundant animal trials), and Relevant (addressing drug resistance mechanisms). Use PICO to define Population (cancer cell lines), Intervention (this compound exposure), Comparison (doxorubicin), and Outcome (IC₅₀ values) .

Advanced Research Questions

Q. How to resolve discrepancies in reported cytotoxic activity data for this compound across studies?

  • Methodological Answer : Perform meta-analysis using standardized datasets (e.g., NCI-60 panel IC₅₀ values). Assess variables like cell passage number, serum concentration, and assay endpoints (e.g., MTT vs. clonogenic survival). Apply statistical tools (ANOVA, Tukey’s post-hoc test) to identify outliers. Replicate conflicting experiments under controlled conditions (e.g., identical cell lines, incubation times). Publish negative results to clarify contradictions .

Q. What ethical frameworks govern in vivo studies of this compound’s cardiotoxicity?

  • Methodological Answer : Obtain IRB/IACUC approval with justification for animal models (e.g., murine xenografts). Design studies to minimize suffering (e.g., early euthanasia criteria for severe weight loss). Ensure data anonymization and secure storage. Include a risk-benefit analysis in protocols, addressing alternatives like in silico modeling. Cite ARRIVE guidelines for reporting animal research .

Q. How to optimize this compound’s delivery using nanoparticle carriers in translational research?

  • Methodological Answer : Compare encapsulation efficiency of liposomal vs. polymeric nanoparticles via UV-Vis spectroscopy. Assess drug release kinetics (pH-dependent vs. sustained release) using dialysis membranes. Validate targeting efficacy with folate-receptor-positive cell lines via competitive binding assays. Use TEM/DLS for particle size distribution and stability studies (e.g., 4°C vs. 37°C). Cross-reference cytotoxicity data with free-drug controls .

Q. What advanced spectroscopic techniques validate this compound’s interaction with DNA?

  • Methodological Answer : Employ circular dichroism (CD) to detect conformational changes in DNA (e.g., B-to-Z transitions). Use surface plasmon resonance (SPR) for real-time binding affinity measurements (KD values). Supplement with atomic force microscopy (AFM) for topographic imaging of DNA-drug complexes. Calibrate instruments with reference standards (e.g., ethidium bromide) and publish raw spectra in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.